2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline
Description
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Properties
CAS No. |
58772-22-8 |
|---|---|
Molecular Formula |
C26H42N2O2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2,3-bis(3,5,5-trimethylhexoxy)quinoxaline |
InChI |
InChI=1S/C26H42N2O2/c1-19(17-25(3,4)5)13-15-29-23-24(28-22-12-10-9-11-21(22)27-23)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3 |
InChI Key |
ODACTJFERGTLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=NC2=CC=CC=C2N=C1OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Structural Validation of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline . This molecule represents a strategic scaffold in medicinal chemistry, combining the privileged quinoxaline heterocycle—known for kinase inhibition and DNA intercalation—with highly lipophilic 3,5,5-trimethylhexyl (isononyl) chains.
The incorporation of branched alkyl chains is a critical design choice for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, these chains significantly increase the partition coefficient (LogP), potentially enhancing blood-brain barrier (BBB) permeability and facilitating interaction with hydrophobic pockets in target proteins (e.g., viral envelope proteins or tyrosine kinases).
Strategic Retrosynthesis & Mechanism
To ensure high "atom economy" and yield, the synthesis is designed around a double Nucleophilic Aromatic Substitution (
Reaction Mechanism (S_NAr)
The reaction proceeds via an addition-elimination pathway.[1] The bulky 3,5,5-trimethylhexoxide anion attacks the C2 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of a chloride ion. This process repeats at C3.
Figure 1: Stepwise
Experimental Protocol
Safety Prerequisite: 2,3-dichloroquinoxaline is a skin irritant. Sodium hydride (NaH) is pyrophoric and evolves hydrogen gas. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials
| Reagent | Equiv.[1][2][3] | Role | Critical Attribute |
| 2,3-Dichloroquinoxaline | 1.0 | Electrophile | High purity (>98%) required to avoid mono-sub impurities. |
| 3,5,5-Trimethylhexan-1-ol | 2.5 | Nucleophile | Primary alcohol; branched tail adds steric bulk. |
| Sodium Hydride (60% in oil) | 3.0 | Base | Irreversible deprotonation ensures high alkoxide concentration. |
| THF (Anhydrous) | Solvent | Medium | Must be dry to prevent hydrolysis of DCQX to quinoxalinone. |
Step-by-Step Methodology
Step 1: Alkoxide Formation
-
Charge a flame-dried 3-neck round-bottom flask with Sodium Hydride (3.0 eq) washed with dry hexane to remove mineral oil.
-
Suspend NaH in anhydrous THF (0.2 M concentration relative to limiting reagent).
-
Cool to 0°C. Add 3,5,5-trimethylhexan-1-ol (2.5 eq) dropwise via a pressure-equalizing addition funnel.
-
Expert Insight: Evolution of
gas will be vigorous. Allow stirring for 30 mins at room temperature to ensure complete formation of the sodium alkoxide. The branched nature of the alcohol requires this "pre-activation" time.
-
Step 2: S_NAr Coupling
-
Cool the alkoxide solution back to 0°C.
-
Add 2,3-Dichloroquinoxaline (1.0 eq) dissolved in minimal THF dropwise.
-
Why: Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, minimizing the formation of mono-substituted side products.
-
-
Remove the ice bath and reflux the mixture (66°C) for 6–12 hours.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, and a highly fluorescent blue/green spot ( ) should appear.
Step 3: Workup and Purification [1]
-
Quench: Cool to 0°C and carefully add saturated
solution to quench excess hydride. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2] Dry over
.[2] -
Purification Challenge: The excess 3,5,5-trimethylhexan-1-ol has a high boiling point (~194°C). Simple rotary evaporation will not remove it.
-
Protocol: Perform Flash Column Chromatography (Silica Gel 60).
-
Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane. The non-polar dialkoxy product elutes first; the polar alcohol elutes significantly later.
-
Figure 2: Operational workflow for the synthesis and purification of the target molecule.
Characterization & Validation
To validate the structure, you must confirm the loss of the chlorine atoms and the integration of two alkyl chains.
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.80 – 7.90 | Multiplet | 2H | Ar-H (5, 8) | Quinoxaline Aromatic Ring |
| 7.50 – 7.60 | Multiplet | 2H | Ar-H (6, 7) | Quinoxaline Aromatic Ring |
| 4.45 | Triplet ( | 4H | Diagnostic: Confirms O-alkylation. | |
| 1.70 – 1.85 | Multiplet | 6H | Alkyl chain methylene protons. | |
| 1.10 – 1.30 | Multiplet | 4H | Alkyl chain methylene protons. | |
| 0.90 | Singlet/Doublet | 18H | Terminal methyls (Gem-dimethyls). |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]+: Calculate for
.-
MW = 414.63 g/mol .
-
Look for peak at m/z 415.6 .
-
-
Fragmentation: Loss of alkyl chains may show peaks corresponding to the quinoxaline core.
Scientific Grounding & Causality
Why this specific route?
While condensation of o-phenylenediamine with oxalate esters is a common route to quinoxalines, it yields the dione (tautomer of the diol). Converting the dione to the dichloro-derivative (using
Steric Considerations
The 3,5,5-trimethylhexyl chain possesses a "neo" type structure at the tail. While the alcohol is primary, the bulkiness aids in solubility in non-polar media (e.g., lipid bilayers). However, this bulk does not significantly impede the
Biological Relevance
Alkoxy-substituted quinoxalines have demonstrated potent activity as PDGF-R (Platelet-Derived Growth Factor Receptor) kinase inhibitors. The lipophilic tails mimic the hydrophobic interactions required for the ATP-binding pocket of the kinase [3].
References
-
Menezes, F. G., et al. (2017).[4] "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 13(1), 721–739.[4] Retrieved from [Link]
-
Abu-Hashem, A. A. (2015).[5] "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 5(1), 14-56.[5] Retrieved from [Link]
Sources
Navigating the Quinoxaline Scaffold: A Technical Guide to Biological Activity Discovery
[1]
Executive Summary: The "Privileged" Nature of Quinoxaline
In the landscape of heterocyclic drug discovery, the quinoxaline nucleus (1,4-diazanaphthalene) stands as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1]
This guide moves beyond basic screening. It provides a rigorous, causality-driven framework for evaluating new quinoxaline derivatives. We focus on two high-value therapeutic areas where quinoxalines excel: Targeted Anticancer Therapy (Kinase Inhibition) and Antimicrobial Resistance (Biofilm & DNA Gyrase Targeting) .
Part 1: Rational Design & Structural Logic
Before biological evaluation, one must understand the Structure-Activity Relationship (SAR) drivers. The biological activity of quinoxaline is rarely random; it is dictated by electronic and steric environments at specific positions.
-
Positions 2 & 3 (Pyrazine Ring): Critical for target engagement. Substitution with electron-donating groups (hydrazides, amides) often enhances hydrogen bonding with kinase hinge regions (e.g., EGFR Met793).
-
Positions 6 & 7 (Benzene Ring): Modulation of lipophilicity and electronic density. Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 here frequently improve cellular permeability and metabolic stability.
-
N-Oxide Moiety (Quinoxaline-1,4-di-N-oxides): Enhances antimicrobial potency via oxidative stress mechanisms but requires careful toxicity monitoring.
Part 2: Anticancer Profiling – The Kinase Inhibition Workflow
Quinoxalines are potent ATP-competitive inhibitors.[2] The primary mechanism often involves blocking the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.
Visualization: The EGFR Signaling Cascade & Inhibition
The following diagram illustrates the downstream effects of EGFR inhibition by quinoxaline derivatives, specifically blocking the RAS-RAF-MEK-ERK proliferation pathway.
Caption: Figure 1.[3][4] Mechanism of Action: Quinoxaline derivatives competitively bind to the EGFR ATP-pocket, halting the RAS-RAF-MEK-ERK phosphorylation cascade essential for tumor survival.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the IC50 of a compound against a specific kinase (e.g., EGFR-WT or EGFR-T790M). Why this method? Unlike radioisotope assays, ADP-Glo is luminescent and homogeneous, measuring the ADP formed from the kinase reaction. It is less prone to interference from fluorescent compounds (common with quinoxalines).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute Quinoxaline compounds in DMSO (keep final DMSO < 1% to avoid enzyme denaturation).
-
-
Enzyme Reaction:
-
In a white 384-well plate, add 2 µL of EGFR enzyme (0.5 ng/µL).
-
Add 1 µL of Compound (serial dilutions). Incubate for 10 min at RT (allows compound to bind the active site).
-
Initiate reaction by adding 2 µL of ATP/Substrate mix (Poly [Glu:Tyr] 4:1).
-
Self-Validation Check: Include a "No Enzyme" control (background) and a "No Compound" control (100% activity).
-
-
ADP Detection:
-
Incubate at RT for 60 mins.
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 mins.
-
-
Readout: Measure Luminescence (RLU). Calculate % Inhibition =
.
Quantitative Data: Comparative Potency
The following table summarizes recent findings comparing novel quinoxaline derivatives against standard inhibitors (Gefitinib/Erlotinib).
| Compound ID | Target | IC50 (Kinase Assay) | IC50 (Cell: H1975) | Mechanism Note |
| Gefitinib | EGFR (WT) | 3.0 nM | > 10 µM | Ineffective against T790M mutants.[3] |
| Osimertinib | EGFR (T790M) | ~9.0 nM | ~10 nM | 3rd Gen Standard. |
| Cpd 6b [1] | EGFR (WT) | 211 nM | 3.65 µM | Imidazo[1,2-a]quinoxaline scaffold.[3] |
| Cpd 4i [2] | EGFR (WT) | N/D | 3.90 µM | Strong docking score; binds Met793. |
| Cpd 13 [3] | EGFR / COX-2 | 0.4 µM | 0.81 µM | Dual Inhibitor : Targets inflammation & proliferation. |
Part 3: Antimicrobial Discovery Pipeline
Quinoxalines, particularly 1,4-di-N-oxides, mimic the action of quinolones but often possess broader antifungal capabilities.
Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Objective: Determine the lowest concentration inhibiting visible growth. Critical Control: Quinoxalines can precipitate in aqueous media. Visual turbidity checks must be confirmed with colorimetric dyes (e.g., Resazurin) to distinguish precipitation from bacterial growth.
-
Inoculum Prep: Adjust bacterial suspension (S. aureus or P. aeruginosa) to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well plates. Dispense 100 µL Mueller-Hinton Broth.
-
Compound Addition: Perform 2-fold serial dilutions of the quinoxaline derivative (range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: 37°C for 18–24 hours.
-
Validation Step (Resazurin):
-
Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).
-
This eliminates "false positives" caused by compound precipitation.
-
Visualization: The Discovery Workflow
A logical flow from synthesis to lead identification.
Caption: Figure 2. Integrated Discovery Pipeline: Combining In Silico prediction with wet-lab screening ensures resource efficiency.
Part 4: In Silico Validation (Docking)
Before synthesis or expensive kinase assays, molecular docking predicts binding affinity.
Authoritative Workflow:
-
Protein Prep: Retrieve PDB structures (e.g., 1M17 for EGFR, 2XCT for DNA Gyrase). Remove water molecules; add polar hydrogens.
-
Ligand Prep: Optimize quinoxaline geometry using DFT (Density Functional Theory) or MM2 force fields to ensure correct bond angles for the pyrazine ring.
-
Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib binding site).
-
Scoring: Look for binding energies < -8.0 kcal/mol.[5]
-
Key Interaction Check: A valid EGFR inhibitor must show H-bonding with Met793 (hinge region). If your quinoxaline derivative lacks this, re-design the substituents at Position 2 or 3.
References
-
Design and synthesis of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR. PMC (NIH). Available at: [Link]
-
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design. Available at: [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. RSC Advances. Available at: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. mdpi.com [mdpi.com]
Technical Guide: Synthesis Architectures for 2,3-Disubstituted Quinoxalines
The following technical guide is structured to provide actionable, high-level synthetic strategies for 2,3-disubstituted quinoxalines. It prioritizes mechanistic understanding and scalable protocols over exhaustive literature listing.
Executive Summary
The quinoxaline scaffold (benzopyrazine) is a privileged structure in medicinal chemistry, serving as the core for bioactive agents such as Echinomycin (antitumor) and Brimonidine (glaucoma treatment), as well as functional materials in OLED technology.[1]
While the historical Hinsberg reaction remains the foundational approach, modern process chemistry has shifted toward oxidative coupling and catalytic acceleration to bypass the instability of 1,2-dicarbonyl intermediates and improve atom economy. This guide details the two primary synthetic architectures: the Direct Condensation Route (Classical) and the Tandem Oxidative Coupling Route (Modern), supported by green catalytic optimizations.
Route A: The Classical Condensation Paradigm
Target: Synthesis from 1,2-dicarbonyls (e.g., Benzil) and 1,2-diamines.
Mechanistic Insight
The reaction proceeds via a double condensation mechanism (Schiff base formation). While often performed in refluxing ethanol with acetic acid, the reaction is fundamentally acid-catalyzed.
-
Activation: Protonation of the carbonyl oxygen increases electrophilicity.
-
Attack: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon.
-
Dehydration: Elimination of water drives the equilibrium forward, forming the imine.
-
Cyclization: The second amine attacks the second carbonyl, followed by aromatization.
Pathway Visualization
The following diagram illustrates the stepwise cyclodehydration mechanism.
Figure 1: Stepwise cyclodehydration mechanism for the formation of the quinoxaline core.
Validated Protocol: Solid Acid Catalysis
Why this protocol? Traditional acetic acid reflux requires neutralization and aqueous workup. Using a solid acid catalyst (e.g., Montmorillonite K-10 or Sulfated Titania) allows for simple filtration and solvent recycling.
Materials:
-
1,2-Phenylenediamine (1.0 mmol)
-
Benzil (1.0 mmol)[2]
-
Montmorillonite K-10 (10 wt%) or Iodine (5 mol%)
-
Solvent: Ethanol or Acetonitrile (5 mL)
Procedure:
-
Dissolution: Dissolve benzil in ethanol (5 mL) in a round-bottom flask.
-
Addition: Add 1,2-phenylenediamine and the catalyst (e.g., 10 mg K-10 clay).
-
Reaction: Stir at room temperature (RT) for 10–20 minutes.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). Disappearance of the diamine spot indicates completion.
-
-
Workup: Filter the mixture to remove the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to obtain needle-like crystals.
Route B: Tandem Oxidative Coupling (Modern Standard)
Target: Synthesis from
The "In-Situ" Advantage
Many 1,2-diketones are hygroscopic or unstable. This route utilizes stable
Key Catalysts:
-
Iodine (
): Acts as a mild oxidant and Lewis acid in DMSO. -
CAN (Cerium Ammonium Nitrate): High-yield electron transfer oxidant.
Validated Protocol: Iodine-Catalyzed Oxidative Cyclization
Why this protocol? Iodine is inexpensive, metal-free, and the reaction proceeds in DMSO without external oxidants (DMSO acts as the terminal oxidant).
Materials:
-
1,2-Phenylenediamine (1.0 mmol)
-
Benzoin (1.0 mmol)
-
Molecular Iodine (
) (10–20 mol%) -
Solvent: DMSO (2 mL)
Procedure:
-
Setup: In a reaction vial, combine benzoin, diamine, and iodine in DMSO.
-
Heating: Heat to 80–100°C for 1–2 hours (or microwave at 50°C for 5 mins).
-
Mechanism Note:
oxidizes the C-OH bond to C=O, generating HI. DMSO regenerates from HI, completing the catalytic cycle.
-
-
Quench: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench unreacted iodine).
-
Isolation: Filter the precipitate. Wash with water.[2][3][4]
-
Purification: Recrystallize from ethanol.
Comparative Analysis of Catalytic Systems
The following table summarizes efficiency data for various catalytic systems used in the condensation of o-phenylenediamine and benzil (or benzoin).
| Catalyst System | Precursor Type | Conditions | Time | Yield (%) | Green Score |
| None (Reflux) | 1,2-Diketone | Ethanol, Reflux | 2–4 h | 75–85 | Low (Energy intensive) |
| Iodine (5 mol%) | 1,2-Diketone | MeCN, RT | 5 min | 95–98 | High |
| Iodine (20 mol%) | DMSO, 100°C | 1–2 h | 85–92 | Med (DMSO removal) | |
| CAN (5 mol%) | 1,2-Diketone | Water/MeCN, RT | 20 min | 98 | High (Water soluble) |
| Microwave | 1,2-Diketone | Solvent-free | 2 min | 96 | Very High |
| Cu(II) / Air | Water, Reflux | 15 h | 88 | Med (Long time) |
Data aggregated from recent comparative reviews [1, 3, 5].
Strategic Synthesis Workflow
Select the optimal route based on your available starting material.
Figure 2: Decision matrix for selecting synthesis routes based on precursor availability.
References
-
Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Mother Theresa Institute. (2024).[5]
-
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. PMC - NIH. (2011).
-
Methods of Preparation of Quinoxalines. Encyclopedia MDPI. (2023).[2][5]
-
Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes. Taylor & Francis. (2017).[3]
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science. (2023).[2][5]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. (2008).
Sources
Methodological & Application
Application of quinoxaline derivatives in organic field-effect transistors (OFETs)
Application Note: High-Mobility Organic Field-Effect Transistors (OFETs) via Quinoxaline-Based Copolymers
Part 1: Executive Summary & Molecular Strategy
The "Why" and "What" Quinoxaline (Qx) derivatives have emerged as a critical class of electron-deficient building blocks for organic semiconductors. While historically overshadowed by thiophenes (p-type) and rylene diimides (n-type), Quinoxaline offers a unique "Acceptor" scaffold that, when copolymerized with electron-rich "Donor" units (like Indacenodithiophene, IDT), enables the creation of low-bandgap Donor-Acceptor (D-A) copolymers.
Key Application Advantages:
-
Tunable Polarity: While Qx is inherently electron-deficient (lowering LUMO), pairing it with strong donors (IDT, Benzodithiophene) typically yields high-mobility p-type or ambipolar transport.
-
Air Stability: Fluorination of the Qx core (f-Qx) significantly lowers the HOMO energy level, protecting the device from oxidative degradation in ambient air.
-
Planarity: The fused benzene-pyrazine ring structure promotes strong
- stacking, essential for intermolecular charge hopping.
Molecular Engineering Workflow
The following diagram illustrates the strategic design pathway from monomer selection to final device function.
Figure 1: Strategic workflow for engineering Quinoxaline-based organic semiconductors. The Donor-Acceptor (D-A) approach utilizes Intramolecular Charge Transfer (ICT) to narrow the bandgap.
Part 2: Material Selection & Performance Metrics
Selecting the right derivative is crucial. The table below compares standard Quinoxaline copolymers against fluorinated and fused-ring variants.
| Material Class | Representative Structure | Primary Carrier Type | Typical Mobility ( | Key Feature |
| Standard Copolymer | IDT-Qx (Indacenodithiophene-Quinoxaline) | p-type (Hole) | Excellent solubility; amorphous/semicrystalline blend. | |
| Fluorinated Copolymer | PffQx-T (Difluoroquinoxaline-Thiophene) | p-type / Ambipolar | Deep HOMO ( | |
| Fused-Ring Variant | TQ (Thiadiazoloquinoxaline) | Ambipolar / n-type | Ultra-low bandgap; absorbs near-IR; suitable for phototransistors. | |
| Imide Derivative | QI-F (Fluorinated Quinoxalineimide) | n-type (Electron) | Strong electron affinity; strictly n-channel behavior. |
Critical Insight: For maximum hole mobility in air, prioritize Fluorinated (f-Qx) derivatives paired with planar donors like IDT. The fluorine atoms induce non-covalent
andinteractions that "lock" the polymer backbone into a planar conformation, facilitating charge transport.
Part 3: Device Fabrication Protocol (Top-Gate / Bottom-Contact)
This protocol describes the fabrication of a high-performance OFET using a Fluorinated Quinoxaline Copolymer (e.g., IDT-fQx) . We utilize a Bottom-Gate/Bottom-Contact (BGBC) architecture for ease of rapid screening, though Top-Gate is preferred for ultimate stability.
Reagents & Equipment
-
Substrate: Heavily doped n++ Si wafers with 300 nm thermally grown SiO2.
-
Semiconductor: IDT-fQx copolymer (Mw > 30 kDa).
-
Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB), Anhydrous.
-
SAM Treatment: Octadecyltrichlorosilane (OTS-18) or HMDS.
-
Equipment: N2 Glovebox, Spin Coater, Hotplate, Vacuum Oven.
Step-by-Step Methodology
1. Substrate Cleaning & Activation
-
Sonicate substrates sequentially in: Deionized Water
Acetone Isopropanol (10 min each). -
UV-Ozone treat for 20 minutes to generate surface -OH groups.
-
Why? Removes organic contaminants and activates the SiO2 surface for SAM attachment.
2. Self-Assembled Monolayer (SAM) Deposition (CRITICAL)
-
Immerse cleaned substrates in a 10 mM solution of OTS-18 in Toluene for 30 minutes at 60°C.
-
Rinse copiously with fresh Toluene, then Isopropanol. Bake at 120°C for 10 min.
-
Validation: Water contact angle should be
. -
Mechanism:[1][2] OTS neutralizes electron traps on the SiO2 surface and induces vertical phase separation, promoting "edge-on" orientation of the Quinoxaline polymer chains.
3. Semiconductor Solution Preparation
-
Dissolve copolymer in o-DCB at a concentration of 5 mg/mL .
-
Stir at 80°C for >4 hours (or overnight) in a nitrogen environment.
-
Filter through a 0.45
m PTFE filter while hot.
4. Active Layer Deposition
-
Pre-heat the substrate to 60°C.
-
Spin Coat: 1500 RPM for 60 seconds (Target thickness: 40–60 nm).
-
Note: Using a hot solution on a warm substrate prevents premature aggregation of the Qx domains.
5. Thermal Annealing
-
Transfer to a hotplate inside the glovebox.
-
Anneal at 150°C for 30 minutes.
-
Cool slowly to room temperature (approx. 5°C/min).
-
Causality: The annealing temperature must be above the glass transition (
) but below the melting point ( ) to reorganize the polymer chains into ordered lamellar structures without dewetting.
6. Electrode Deposition (If Top-Contact)
-
Thermally evaporate 50 nm Gold (Au) through a shadow mask at
Torr.
Fabrication Logic Flow
Figure 2: Step-by-step fabrication workflow emphasizing the critical SAM treatment and annealing phases for Quinoxaline-based OFETs.
Part 4: Characterization & Troubleshooting
1. Mobility Calculation (
-
Plot:
vs. . The slope of the linear region yields .
2. Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| High Hysteresis | Interface Traps | Re-optimize OTS treatment; ensure SiO2 is ultra-clean before silanization. |
| Low Mobility | Poor Crystallinity | Increase annealing temperature (check DSC for thermal transitions); try high-boiling point solvent (Chlorobenzene |
| High Off-Current | Doping by Oxygen | Use Fluorinated Quinoxaline derivatives; perform all measurements in N2 or vacuum. |
| S-Shaped Output | Contact Resistance | Au work function mismatch. Insert a thin layer of MoO3 (for p-type) or F4-TCNQ at the interface. |
References
-
Dai, Z., Zhang, D., & Zhang, H. (2022).[3] Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry.
-
Abid, Z., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry.
-
Hasegawa, T., et al. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Advances.
-
Zhang, S., et al. (2018).[3][4] High-Performance Photovoltaic Perovskite Layers Fabricated through Intramolecular Exchange. (Contextual reference for IDT-Quinoxaline synthesis protocols). Advanced Materials.
Sources
- 1. jku.at [jku.at]
- 2. A Fluorinated Covalent Organic Framework with Accelerated Oxygen Transfer Nanochannels for High-Performance Zinc-Air Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 4. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Protocol for Quinoxaline Purity Analysis
[1][2][3]
Abstract & Strategic Overview
Quinoxaline (1,4-diazanaphthalene) is a privileged scaffold in medicinal chemistry, serving as the core structure for various antibiotics (e.g., echinomycin), anticancer agents, and antifungal drugs. Its purity analysis is critical due to the potential genotoxicity of its N-oxide impurities (e.g., Quinoxaline-1,4-dioxide).
This application note departs from generic "cookbook" methods. Instead, it provides a rationale-driven protocol . The primary challenge in analyzing quinoxaline is its basic nitrogen atoms (pKa ~0.6), which tend to interact with free silanols on silica-based columns, causing peak tailing. This guide presents a "Gold Standard" Ion-Suppression method designed to eliminate these interactions, ensuring sharp peaks and high resolution between the parent compound and its polar N-oxide impurities.
Chemical Context & Method Design
To design a robust method, we must understand the analyte's behavior in solution.
-
Basicity & Tailing: Quinoxaline contains two nitrogen atoms in the pyrazine ring. While it is a weak base, residual silanols on C18 columns are acidic. At neutral pH, these silanols ionize (
), attracting the protonated nitrogen of quinoxaline, leading to "secondary retention" (tailing). -
The Solution (pH 3.0): By lowering the mobile phase pH to ~3.0, we suppress the ionization of surface silanols (keeping them as
). This eliminates the cation-exchange mechanism, leaving only the hydrophobic interaction dominant for separation. -
Detection Physics: Quinoxaline exhibits two distinct UV absorption bands:[1]
-
~225-235 nm (
): High sensitivity, suitable for trace impurity detection. -
~315 nm (
): High specificity, suitable for assaying the main peak without interference from non-conjugated solvents.
-
Protocol 1: The "Gold Standard" QC Method (UV-HPLC)
This is the workhorse method for routine purity analysis and stability testing. It prioritizes robustness and resolution over speed.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 or 5 µm | End-capping blocks residual silanols, reducing peak tailing. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Controls pH to suppress silanol ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharper peaks and lower backpressure compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 235 nm (Impurities) & 315 nm (Assay) | Dual-wavelength strategy for sensitivity vs. specificity. |
| Injection Vol | 10 µL | Standard loop size; adjust based on concentration. |
Gradient Profile
Note: Isocratic elution (e.g., 30% ACN) often works for pure quinoxaline, but a gradient is required to resolve late-eluting dimers or early-eluting N-oxides.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 15.0 | 40 | 60 | Linear ramp to elute Quinoxaline |
| 18.0 | 10 | 90 | Wash column (remove dimers) |
| 20.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Preparation Steps
-
Buffer Prep: Dissolve 2.72g
in 900 mL Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid ( ). Dilute to 1000 mL. Filter through 0.22 µm nylon membrane. -
Standard Solution: Dissolve 10 mg Reference Standard Quinoxaline in 10 mL Mobile Phase B (ACN). Sonicate for 5 mins. Dilute to 100 µg/mL with Mobile Phase A.
-
Sample Solution: Prepare samples to a target concentration of 100 µg/mL using the same diluent ratio (Initial Mobile Phase conditions).
Protocol 2: MS-Compatible Method (Impurity Identification)
When unknown peaks appear in Protocol 1, use this method with LC-MS/MS to identify the structure (e.g., distinguishing Quinoxaline-1,4-dioxide from other metabolites).
-
Column: C18 (Same as Protocol 1 or Sub-2 µm for UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS Settings: ESI Positive Mode (Quinoxaline protonates easily).
-
Scan Range: m/z 50–500.
-
Source Temp: 350°C.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for method selection and troubleshooting.
Caption: Decision matrix for selecting the appropriate Quinoxaline analysis pathway and troubleshooting peak asymmetry.
Validation Framework (ICH Q2(R1))
To ensure the "Trustworthiness" of this method, the following validation parameters must be met before routine use.
| Validation Characteristic | Acceptance Criteria | Experimental Approach |
| Specificity | Resolution ( | Inject spiked sample with known impurities. Verify spectral purity using Diode Array Detector (DAD). |
| Linearity | Prepare 5 concentrations (e.g., 50% to 150% of target concentration). | |
| Precision (Repeatability) | RSD < 1.0% for retention time; RSD < 2.0% for area. | 6 injections of the standard solution. |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike placebo matrix with Quinoxaline at 80%, 100%, and 120% levels. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) | Determine via serial dilution. Typical LOQ for Quinoxaline is ~0.1 µg/mL at 235 nm. |
| Robustness | System Suitability remains within limits.[2][3] | Deliberately vary pH (±0.2), Flow (±0.1 mL/min), and Temp (±5°C). |
Troubleshooting Guide
Problem: Peak Tailing (Asymmetry Factor > 1.5)
-
Root Cause: Interaction between the basic nitrogen of quinoxaline and acidic silanols on the column support.
-
Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or equivalent). Do not use pure water as a mobile phase; always maintain at least 10mM buffer strength. If problem persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker (only for UV methods, avoid TEA in MS).
Problem: Split Peaks
-
Root Cause: Sample solvent is too strong (e.g., dissolved in 100% ACN while starting gradient at 10% ACN).
-
Solution: Dissolve the sample in the initial mobile phase (90% Buffer / 10% ACN).
Problem: Baseline Drift at 235 nm
-
Root Cause: Phosphate buffer absorption or gradient ghost peaks.
-
Solution: Use high-purity HPLC-grade salts. Ensure the reference channel on the detector is off or set correctly.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Sielc Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. (Demonstrates separation of basic heterocycles using specialized stationary phases).
-
BenchChem. (2025).[4][5][6] A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline. (Provides comparative data on phosphate vs. acidic mobile phases).
-
Wang, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. (Source for MS-compatible mobile phase conditions).
-
European Medicines Agency. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid. Journal of Chromatography A. (Reference for acid hydrolysis sample prep).
Engineering High-Performance n-Type Organic Semiconductors: A Quinoxaline Handbook
Abstract & Strategic Value
The development of n-type (electron-transporting) organic semiconductors lags significantly behind their p-type counterparts due to issues with air stability and lower charge carrier mobilities. Quinoxaline (benzopyrazine) derivatives offer a robust solution to these challenges. Their electron-deficient pyrazine ring provides high electron affinity (EA), while their chemical versatility allows for precise tuning of the Lowest Unoccupied Molecular Orbital (LUMO) levels.[1]
This guide provides a comprehensive workflow for synthesizing, characterizing, and deploying quinoxaline-based materials in Organic Field-Effect Transistors (OFETs). It moves beyond standard recipes to explain the causality of material design—specifically how to engineer deep LUMO levels (< -4.0 eV) to resist ambient oxidation.
Molecular Design Logic
To utilize quinoxaline effectively, one must treat it as an electron-withdrawing building block (Acceptor) in a Donor-Acceptor (D-A) architecture.
The "Deep LUMO" Imperative
For an n-type organic semiconductor to be air-stable, its LUMO level must be deep enough to prevent electron transfer to atmospheric oxygen (approx. -3.8 eV to -4.0 eV). Quinoxaline itself is a weak acceptor; therefore, the design strategy involves:
-
Fusing rings: Extending the
-system (e.g., Dibenzo[a,c]phenazine) to stabilize the radical anion. -
Copolymerization: Coupling with strong donors (e.g., Thiophene) to narrow the bandgap via Intramolecular Charge Transfer (ICT).
Workflow Visualization
The following diagram illustrates the critical path from molecular structure to device function.
Figure 1: The logic flow for engineering n-type stability. Success depends on lowering the LUMO energy through structural modification.
Protocol 1: Synthesis of Quinoxaline Derivatives
Methodology: Condensation of 1,2-diamines with 1,2-dicarbonyls.[2]
This is the most robust route, often termed the "click chemistry" of heterocycles due to its high yield and tolerance for functional groups.
Materials
-
Reactant A: Substituted 1,2-phenylenediamine (e.g., 3,6-dibromo-1,2-phenylenediamine for further coupling).
-
Reactant B: 1,2-diketone (e.g., Benzil or Phenanthrene-9,10-dione).
-
Solvent: Glacial Acetic Acid (preferred for solubility) or Ethanol.
-
Catalyst: None usually required in acetic acid; p-TSA (1 mol%) if using Ethanol.
Step-by-Step Procedure
-
Stoichiometry: Dissolve Reactant A (1.0 eq) and Reactant B (1.05 eq) in Glacial Acetic Acid (0.1 M concentration). Note: Slight excess of diketone ensures complete consumption of the diamine, which is harder to remove.
-
Reflux: Heat the mixture to reflux (118°C) under an inert atmosphere (
) for 12–24 hours.-
Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/DCM). The fluorescent quinoxaline product is easily distinct from non-fluorescent starting materials.
-
-
Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume). The product should precipitate immediately.
-
Filtration & Wash: Filter the solid. Wash copiously with water (to remove acid) and cold methanol (to remove unreacted diketone).
-
Purification: Recrystallization from Ethanol/Chloroform is usually sufficient. For electronic-grade purity (>99.9%), sublimation is mandatory before device fabrication.
Protocol 2: Optoelectronic Characterization (LUMO Determination)
Methodology: Cyclic Voltammetry (CV).[3][4]
Accurate determination of the LUMO is critical to predict n-type behavior.
Experimental Setup
-
Working Electrode: Glassy Carbon (polished with 0.05
m alumina). -
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile or Dichloromethane. -
Internal Standard: Ferrocene (
).[4]
Measurement & Calculation
-
Blank Scan: Run a CV of the electrolyte alone to ensure the window is clean (-2.5V to +2.5V).
-
Sample Scan: Dissolve the quinoxaline derivative (1 mM). Scan at 50–100 mV/s.
-
Observation: Look for the reduction wave (negative potential). n-type materials must show reversible reduction.
-
-
Reference Scan: Add a small amount of Ferrocene to the solution and scan again. Identify the
of the couple. -
Calculation: Use the onset potential of reduction (
) relative to Ferrocene.[5] Note: The value 4.80 eV represents the energy level of Ferrocene below the vacuum level.[4]
Data Summary Table: Common Quinoxaline Motifs
| Structure | LUMO (eV) | n-Type Stability | |
| Diphenyl-quinoxaline | -1.85 V | -2.95 | Poor (Unstable in air) |
| Dibenzo[a,c]phenazine | -1.20 V | -3.60 | Moderate |
| Fluorinated Quinoxaline | -0.90 V | -3.90 | Excellent |
Protocol 3: Device Fabrication (n-Type OFET)
Methodology: Solution-Processed Bottom-Gate Top-Contact (BGTC).
Critical Insight: n-type transport is severely hampered by electron traps (silanol groups, -SiOH) on the silicon dioxide dielectric. Passivation with a Self-Assembled Monolayer (SAM) is mandatory .
Fabrication Workflow
Figure 2: Fabrication workflow emphasizing the critical Trap Passivation step.
Detailed Protocol
-
Substrate Cleaning:
-
Sonicate
wafers in Acetone, Isopropanol, and DI water (10 min each). -
UV-Ozone treat for 20 mins to generate surface -OH groups (needed for SAM attachment).
-
-
Passivation (The Critical Step):
-
Immerse cleaned wafers in a solution of Octadecyltrichlorosilane (OTS) (10 mM in Toluene) for 30 minutes at 60°C.
-
Why? OTS caps the -OH groups, preventing them from trapping electrons. A water contact angle >90° confirms success.
-
-
Active Layer Deposition:
-
Dissolve Quinoxaline derivative in Chlorobenzene or o-Dichlorobenzene (5–10 mg/mL). Heat to 80°C to ensure solubility.
-
Spin coat at 1500 rpm for 60s in a glovebox (
atmosphere).
-
-
Annealing:
-
Anneal the film at 100°C–150°C (depending on TGA data) for 30 mins to enhance crystallinity and grain size.
-
-
Top Contact Deposition:
-
Evaporate Aluminum (Al) or Calcium/Gold (Ca/Au) through a shadow mask.
-
Note: Al (Work function ~4.3 eV) matches the LUMO of quinoxalines better than Au (~5.1 eV), reducing the injection barrier.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Threshold Voltage ( | Deep electron traps at dielectric interface. | Re-optimize OTS treatment. Ensure |
| Low Mobility ( | Amorphous film morphology. | Increase annealing temperature; try "Solvent Vapor Annealing" (SVA) to grow larger crystals. |
| Rapid Degradation | Oxidation of the anion radical. | Encapsulate device with glass/epoxy immediately. Ensure LUMO is < -3.8 eV.[6] |
| Hysteresis | Mobile ions or humidity. | Bake substrate at 200°C prior to deposition to remove adsorbed water. |
References
-
Synthesis & General Chemistry: Ajay Kumar et al.[7] "Recent developments in the synthesis of quinoxaline derivatives." ChemistryCentral Journal, 2011.
-
n-Type Semiconductor Design: Anthony, J. E., et al. "n-Type Organic Semiconductors: Material Design Strategies and Device Applications." Chemical Reviews, 2011.
-
CV & LUMO Calculation Standards: Cardona, C. M., et al. "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials, 2011.
-
OFET Fabrication (OTS Treatment): Ito, Y., et al. "Crystalline Ultrasmooth Self-Assembled Monolayers of Alkylsilanes for Organic Field-Effect Transistors." Journal of the American Chemical Society, 2009.
Sources
- 1. ahnu.edu.cn [ahnu.edu.cn]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Functionalization of the Quinoxaline Core
Introduction: The Quinoxaline Scaffold - A Privileged Motif in Modern Chemistry
The quinoxaline framework, a fusion of benzene and pyrazine rings, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its inherent structural features, including the presence of two nitrogen atoms, impart unique electronic properties and offer multiple points for chemical modification. This versatility has led to the development of a vast library of quinoxaline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] Furthermore, the tunable photophysical characteristics of functionalized quinoxalines have established their utility in organic electronics, such as in the creation of organic semiconductors and electroluminescent materials.[5]
This guide provides a detailed exploration of the primary strategies for functionalizing the quinoxaline core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to empower the rational design and synthesis of novel quinoxaline derivatives.
I. Foundational Synthesis of the Quinoxaline Core
The most classical and direct route to the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][6] This robust reaction is highly versatile and can be performed under a variety of conditions, often with catalytic assistance to enhance reaction rates and yields.[1]
General Protocol for Quinoxaline Synthesis
This protocol outlines a representative procedure for the synthesis of a generic quinoxaline derivative.
Reactants:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Solvent (e.g., Ethanol or a Natural Deep Eutectic Solvent like Choline Chloride/Water) (5-10 mL)[6]
-
Catalyst (optional, e.g., Camphorsulfonic acid (20 mol%) or a recyclable nanocatalyst)[1][7]
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or after removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Solvent Choice: While traditional organic solvents like ethanol are effective, green alternatives such as Natural Deep Eutectic Solvents (NADESs) have been shown to promote rapid and high-yielding reactions at room temperature, often without the need for an additional catalyst.[6]
-
Catalyst: Acid catalysts facilitate the dehydration step of the condensation reaction. Heterogeneous and nanocatalysts are gaining prominence due to their ease of recovery and reusability, aligning with the principles of green chemistry.[7][9]
II. Strategic Functionalization of the Quinoxaline Core
Once the quinoxaline core is synthesized, its periphery can be modified to modulate its physicochemical and biological properties. The primary strategies for functionalization include C-H functionalization and palladium-catalyzed cross-coupling reactions.
A. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying the quinoxaline ring, as it avoids the need for pre-functionalized starting materials.[10] The C3 position of the quinoxalin-2(1H)-one scaffold is particularly amenable to this type of transformation.[9][11]
Logical Workflow for C-H Functionalization
Caption: Workflow for Direct C-H Functionalization of Quinoxalines.
This protocol is adapted from a method utilizing eosin Y and KI as photocatalysts for the C-H arylation of quinoxalin-2(1H)-one without a directing group.[12]
Reactants:
-
Quinoxalin-2(1H)-one (0.5 mmol)
-
Phenylhydrazine hydrochloride (1.0 mmol)
-
Eosin Y (1 mol%)
-
Potassium Iodide (KI) (1.5 equiv.)
-
Solvent (e.g., Acetonitrile) (5 mL)
Procedure:
-
To a reaction vessel, add quinoxalin-2(1H)-one, phenylhydrazine hydrochloride, eosin Y, and KI.
-
Add the solvent and stir the mixture at room temperature under an air atmosphere.
-
Irradiate the reaction mixture with a visible light source (e.g., a compact fluorescent lamp).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insight: The reaction is believed to proceed via a Minisci-type radical substitution. Visible light excites eosin Y, which, in synergy with KI, facilitates the cleavage of the C-N bond in phenylhydrazine to generate an aryl radical. This radical then attacks the electron-deficient quinoxalin-2(1H)-one at the C3 position to yield the arylated product.[12]
Quantitative Data Summary for C-H Functionalization
| Entry | Coupling Partner | Product Yield (%) | Reference |
| 1 | Phenylhydrazine | 85 | [12] |
| 2 | 4-Methylphenylhydrazine | 82 | [12] |
| 3 | 4-Methoxyphenylhydrazine | 78 | [12] |
| 4 | 4-Chlorophenylhydrazine | 75 | [12] |
B. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinoxalines, enabling the formation of C-C and C-N bonds with a wide range of coupling partners.[13][14] Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[13]
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloroquinoxaline with a boronic acid.
Reactants:
-
2-Chloroquinoxaline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Base (e.g., K₂CO₃, 2.0 mmol)[15]
-
Solvent system (e.g., Toluene/Methanol, 5:1)[15]
Procedure:
-
In a Schlenk flask, combine the 2-chloroquinoxaline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).[15]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Experimental Choices and Trustworthiness:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For more challenging substrates, other catalysts and ligands may be required.
-
Base and Solvent: The base is necessary to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reaction components. A biphasic system or the addition of water can sometimes be beneficial.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to air, so performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.
Comparative Data for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Typical Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | 70-95 |
| Heck | Alkenes | Pd(OAc)₂ | 60-85 |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 75-98 |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃/ligand | 65-90 |
III. Conclusion and Future Perspectives
The functionalization of the quinoxaline core is a dynamic and evolving field of chemical synthesis. The methodologies outlined in this guide, from classical condensation reactions to modern C-H activation and cross-coupling strategies, provide a robust foundation for the creation of diverse quinoxaline derivatives. The ongoing development of more sustainable and efficient catalytic systems, including heterogeneous and photocatalysts, promises to further expand the accessibility and utility of this privileged scaffold.[9] As our understanding of the structure-activity relationships of quinoxaline-based compounds deepens, the rational design of novel molecules with tailored properties for applications in medicine and materials science will undoubtedly accelerate.[2][3]
References
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. PMC. [Link]
-
C−H Functionalization of Quinoxalines | Request PDF. ResearchGate. [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry. [Link]
-
The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry. [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science. [Link]
-
Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Royal Society of Chemistry. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Brazilian Chemical Society. [Link]
-
Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Royal Society of Chemistry. [Link]
-
An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher. [Link]
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. [Link]
-
Synthesis of quinoxaline derivatives by C-C coupling reactions using Pd(PPh3)2Cl2 and Pd(PPh3)4. ResearchGate. [Link]
-
Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Atypon. [Link]
-
Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF. ResearchGate. [Link]
-
Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. Royal Society of Chemistry. [Link]
-
Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. Royal Society of Chemistry. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00664B [pubs.rsc.org]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 8. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents [frontiersin.org]
- 11. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Quinoxaline Synthesis
Introduction
Welcome to the Quinoxaline Synthesis Technical Support Center. Quinoxaline (1,4-diazanaphthalene) derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antibacterial, and kinase inhibitory profiles.[1]
While the classical Körner-Hinsberg condensation (reaction of 1,2-diamines with 1,2-dicarbonyls) appears straightforward, achieving high yields, controlling regioselectivity, and minimizing environmental impact requires precise optimization. This guide synthesizes field-proven troubleshooting strategies with mechanistic insights to ensure your experimental success.
Module 1: Core Reaction Optimization (Stoichiometry & Solvents)
Q1: My reaction yield is consistently low (<50%) despite using standard reflux conditions. What are the first parameters I should audit?
Dr. Mercer: Low yields in condensation reactions often stem from thermodynamic reversibility or competitive side reactions. Before changing catalysts, audit these three critical parameters:
-
Stoichiometry: Ensure a strict 1:1 molar ratio or a slight excess (1.05 eq) of the 1,2-dicarbonyl compound. A large excess of diamine can lead to oligomerization or bis-imine formation that complicates purification.
-
Solvent Choice:
-
Protic Solvents (Ethanol/Methanol): Excellent for stabilizing the polar transition states (hemiaminal intermediates). However, if your starting materials are highly lipophilic, they may not dissolve effectively.
-
Aqueous Media:[2] Surprisingly, water is often superior to organic solvents for this reaction due to the "hydrophobic effect," which forces the organic reactants together, accelerating the rate.
-
-
Water Scavenging: The reaction generates 2 equivalents of water. In reversible systems, failure to remove water can stall conversion.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction vessel or use a Dean-Stark trap if using non-miscible solvents like toluene (though this is less "green").
-
Q2: I am observing the formation of a "sticky" polymeric byproduct. How do I prevent this?
Dr. Mercer: This is a common issue when using highly reactive substrates or excessive acid catalysis.
-
Cause: Oxidative polymerization of the o-phenylenediamine (OPD). OPD is sensitive to air oxidation, forming dark, tarry phenazines or oligomers.
-
Solution:
-
Inert Atmosphere: Always purge your reaction solvent with Nitrogen or Argon prior to adding the diamine.
-
Fresh Reagents: Recrystallize your OPD precursor if it appears dark brown/black. Pure OPD should be off-white to pale yellow.
-
Mild Catalysis: Switch from strong mineral acids (H₂SO₄) to milder Lewis acids (e.g., Iodine, CAN) or solid acid catalysts to minimize harsh degradation.
-
Module 2: Catalyst Selection & Green Chemistry
Q3: When should I switch from traditional acetic acid reflux to a Lewis Acid or Heterogeneous catalyst?
Dr. Mercer: While acetic acid is the "workhorse" catalyst, it is often difficult to remove completely and can degrade acid-sensitive functional groups.
Use Lewis Acids (e.g., Iodine, Cerium(IV) Ammonium Nitrate) when:
-
You require Room Temperature conditions (energy efficiency).[3]
-
You have acid-sensitive protecting groups (e.g., Boc, TBDMS) on your substrate.
-
You need to reduce reaction time from hours to minutes.
Use Heterogeneous Catalysts (e.g., Bentonite Clay K-10, Sulfated Zirconia) when:
-
Scale-up is imminent: Filtration is easier than extraction.
-
Reusability is key: These catalysts can often be recycled 4-5 times without significant loss of activity.
Data Summary: Catalyst Efficiency Comparison
| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| None (Reflux) | Ethanol | 78 | 120-180 | 60-75 | Slow, requires purification. |
| Acetic Acid | Ethanol | 78 | 60-120 | 80-90 | Classic, difficult workup. |
| Iodine (10 mol%) | CH₃CN | 25 (RT) | 10-30 | 90-95 | Mild, rapid, high atom economy. |
| Bentonite Clay K-10 | Water | 25 (RT) | 60 | 85-92 | Green, recyclable, heterogeneous. |
| CAN (5 mol%) | Water | 25 (RT) | 20-40 | 92-98 | Excellent yield, water-compatible. |
Module 3: Visualizing the Mechanism & Troubleshooting Logic
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a double nucleophilic attack.
Figure 1: Mechanistic Pathway of Quinoxaline Formation
Caption: Step-wise condensation mechanism. Note that the dehydration steps are reversible and acid-catalyzed.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common synthetic failures in quinoxaline preparation.
Module 4: Advanced Troubleshooting (Regioselectivity & Purification)
Q4: I am reacting a 4-substituted-1,2-diamine with an unsymmetrical 1,2-diketone and getting a mixture of regioisomers. Can I control this?
Dr. Mercer: This is the most challenging aspect of quinoxaline synthesis.
-
The Science: The formation of the first imine bond is the selectivity-determining step. It depends on the relative nucleophilicity of the two amine groups and the relative electrophilicity of the two carbonyl carbons.
-
Strategy:
-
Steric Control: If one carbonyl is hindered (e.g., adjacent to a phenyl group) and the other is not, the less hindered amine will attack the less hindered carbonyl.
-
Solvent Acidity: Changing the pH can alter the protonation state of the amines, subtly shifting nucleophilicity.
-
Accept the Mixture: Often, it is more efficient to push the reaction to completion and separate isomers via Column Chromatography (using Hexane:Ethyl Acetate gradients) or careful Fractional Recrystallization .
-
Q5: My product oils out upon cooling and won't crystallize. How do I isolate the solid?
Dr. Mercer: "Oiling out" occurs when the product is saturated but the solvent mixture (often Ethanol/Water) is at a temperature where the product is liquid.
-
Protocol:
-
Re-heat the mixture until the oil dissolves into a clear solution.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in a towel to allow it to cool to room temperature very slowly. Rapid cooling promotes oiling.
-
Co-solvent: If using pure ethanol, add water dropwise at the boiling point until slight turbidity persists, then clear it with a drop of ethanol before cooling.
-
Module 5: Recommended Green Protocol
Protocol:
-
Mix: 1.0 mmol o-phenylenediamine and 1.0 mmol 1,2-diketone in a microwave vial.
-
Solvent: Add 2-3 mL of water (no organic solvent needed).
-
Catalyst: Add 10 mol% catalyst (e.g., p-TSA or simply catalyst-free if using microwave).
-
Irradiate: Microwave at 80-100°C for 2-5 minutes.
-
Workup: Cool to RT. The product usually precipitates out. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[4]
References
-
Review of Quinoxaline Synthesis: Ajaikumar, S., & Pandurangan, A. (2022). "Recent advances in the synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry.
-
Green Chemistry Approaches: Gu, Y. (2012). "Multicomponent reactions in unconventional solvents: state of the art." Green Chemistry, 14(8), 2091-2128.
-
Microwave Synthesis: Billah, M. et al. (2023). "Efficient Synthesis of Aromatic Quinoxaline Derivatives." University of Dayton eCommons.[5]
-
Catalyst Comparison & Mechanism: Heravi, M. M., et al. (2007). "Recent progress in the synthesis of quinoxalines." Arkivoc, 2007(9), 115-123.
-
Aqueous Synthesis: Sajjadifar, S. (2012). "Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature." American Journal of Organic Chemistry.
Sources
Validation & Comparative
Comparative study of quinoxaline derivatives as non-fullerene acceptors
Comparative Study of Quinoxaline Derivatives as Non-Fullerene Acceptors
Executive Summary: The High-Voltage Contender
In the post-fullerene era of Organic Photovoltaics (OPVs), the race for efficiency is dominated by Y-series acceptors (e.g., Y6, L8-BO).[1] However, Quinoxaline (Qx) derivatives have emerged as a critical alternative or co-acceptor class, primarily distinguished by their ability to maximize Open Circuit Voltage (
Unlike the stronger electron-withdrawing Benzothiadiazole (BT) unit, the Quinoxaline core is a weaker acceptor. This intrinsic electronic property leads to wider bandgaps and upshifted LUMO levels, significantly reducing energy loss (
Mechanism & Design Logic: Quinoxaline vs. Benzothiadiazole
To understand the performance data, one must first grasp the electronic causality. The choice between Qx and BT fundamentally alters the A-D-A (Acceptor-Donor-Acceptor) molecular architecture.
Table 1: Electronic & Structural Comparison
| Feature | Benzothiadiazole (BT) | Quinoxaline (Qx) | Impact on Device |
| Electron Withdrawal | Strong | Moderate/Weak | Qx yields higher LUMO ( |
| Bandgap ( | Narrow (~1.3–1.5 eV) | Wide (~1.6–1.9 eV) | BT absorbs more NIR light ( |
| Steric Hindrance | Low (Planar) | Higher (unless fused) | Qx requires side-chain optimization to prevent excessive twisting. |
| Quinoid Character | Moderate | Strong | Qx promotes low reorganization energy (efficient charge transport). |
Visualization: The Molecular Design Pathway
The following diagram illustrates the decision logic when designing Qx-based acceptors to overcome their intrinsic low-current limitations.
Caption: Logic flow for optimizing Quinoxaline-based NFAs. Weak electron withdrawal requires fluorination or ring-fusion to recover current density (
Comparative Performance Analysis
The following data aggregates performance metrics from recent high-impact studies, specifically comparing Qx-derivatives against their direct structural analogs or standard references.
Table 2: Device Performance of Qx-based vs. Alternative Acceptors
| Molecule | Type | Core Unit | PCE (%) | FF (%) | Key Insight | ||
| AQx-1 | Fused NFA | Qx (Methylated) | 13.31 | 0.86 | 21.5 | 71.0 | Steric hindrance from methyl groups limits packing. |
| AQx-2 | Fused NFA | Qx (Demethylated) | 16.64 | 0.85 | 25.4 | 77.0 | Removal of methyls improves |
| NAQx-1 | Non-Fused | Qx (Alkoxy) | 13.46 | 0.79 | 24.7 | 68.5 | High current for a non-fused ring due to planar backbone. |
| NAQx-2 | Non-Fused | F-Qx (Fluorinated) | 12.79 | 0.83 | 23.3 | 66.3 | Fluorination increases |
| TQT | Trimer | Qx-BT-Qx Hybrid | 18.52 | 0.91 | 26.1 | 78.0 | Best in Class: Hybridizing Qx and BT captures both high |
| L19 | Non-Fused | Qx (Standard) | 8.68 | 0.92 | 14.5 | 62.0 | Reference baseline; poor mobility without optimization. |
| L21 | Non-Fused | F-Qx (Fluorinated) | 11.45 | 0.96 | 18.2 | 65.0 | Fluorination boosted PCE by ~3% via morphology control. |
Data Synthesis:
-
The "Demethylation" Effect: Comparing AQx-1 and AQx-2 reveals that minimizing steric bulk on the Qx core is crucial. AQx-2 achieved a 16.64% PCE simply by removing methyl groups, allowing tighter intermolecular packing.
-
Hybridization is King: The TQT molecule represents the state-of-the-art (18.52% PCE). By linking Qx and BT units, it creates a "heterotrimer" that balances the energy levels perfectly—using Qx to boost voltage and BT to broaden absorption.
Experimental Protocols
To replicate these results, precise synthesis and device fabrication are required.
Protocol A: Synthesis of A-D-A Quinoxaline Acceptor (General Procedure)
Methodology: Stille Coupling is the preferred route for attaching the Qx-based electron-deficient core to the donor units.
-
Reagents:
-
Dibromo-quinoxaline intermediate (1.0 eq)
-
Distannyl-thiophene/fused-ring donor (1.0 eq)
-
Catalyst:
(2 mol%) and (8 mol%) -
Solvent: Anhydrous Toluene or Chlorobenzene.
-
-
Procedure:
-
Step 1: Degas the solvent with
for 30 mins. -
Step 2: Add reactants and catalyst in a glovebox or under strict Schlenk line conditions.
-
Step 3: Reflux at 110°C for 24–48 hours.
-
Step 4 (Purification): Precipitate in methanol. Filter. Purify via Soxhlet extraction (Methanol -> Hexane -> Chloroform).
-
Step 5 (End-Capping): If synthesizing small molecules, a Knoevenagel condensation with IC (indanone) derivatives is performed after the core formation.
-
Protocol B: Device Fabrication (Inverted Architecture)
Architecture: ITO / ZnO / Active Layer /
-
Substrate Prep: Clean ITO glass (Detergent -> Water -> Acetone -> IPA). UV-Ozone treat for 15 mins.
-
ETL Deposition: Spin-coat Zinc Oxide (ZnO) sol-gel at 3000 rpm (30s). Anneal at 200°C for 1 hour in air. Transfer to
glovebox. -
Active Layer:
-
Blend: Polymer Donor (e.g., PM6) : Qx-Acceptor (1:1.2 ratio).
-
Concentration: 16–20 mg/mL in Chloroform or Chlorobenzene.
-
Additive: 0.5% DIO or CN (critical for Qx aggregation control).
-
Deposition: Spin-coat at 2500 rpm.
-
Annealing: Thermal anneal at 100°C for 10 mins (Qx derivatives often require lower annealing temps than Y6).
-
-
HTL & Electrode: Evaporate
(10 nm) and Ag (100 nm) at Torr.
Characterization & Validation Workflow
Trustworthy data requires a multi-faceted characterization approach. Use the following workflow to validate the "High
Caption: Validation workflow. Note that GIWAXS (Step 4) is critical for Qx derivatives to confirm if fluorination successfully induced "face-on" orientation.
Critical Validation Checkpoints:
-
Calculation: Calculate
. For Qx-based devices, this should be .[4] If it is higher, the advantage of the Qx unit is lost. -
EQE Mismatch: The integrated
from EQE spectra must be within ±5% of the from the J-V curve.[2]
Conclusion
Quinoxaline derivatives are not merely "weaker" versions of Benzothiadiazole; they are precision tools for voltage management. While they historically suffered from lower currents, fluorination strategies (e.g., NAQx-2) and hybrid trimer designs (e.g., TQT) have successfully bridged the gap, offering efficiencies exceeding 18%. For researchers, the path forward lies in ternary blends —using Qx acceptors as the third component to boost the
References
-
Quinoxaline-based Y-type acceptors for organic solar cells. Journal of Materials Chemistry A. (2024). Link
-
A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. Energy & Environmental Science. (2024).[5] Link
-
High-Efficiency Quinoxaline-Based Nonfused Ring Electron Acceptors via Precisely Manipulating Noncovalent Interactions. ACS Applied Polymer Materials. (2026). Link
-
Fluorinated‐Quinoxaline Based Non‐Fused Electron Acceptors Enables Efficient As‐Cast Organic Solar Cells. ResearchGate/Advanced Functional Materials. (2025). Link
-
Fluorination of the Quinoxaline-Based p-Type Polymer and n-Type Small Molecule for High VOC Organic Solar Cells. The Journal of Physical Chemistry C. (2021).[6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline-based Y-type acceptors for organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01481B [pubs.rsc.org]
- 5. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.red [sci-hub.red]
Comprehensive Guide: Structural Validation of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline via Mass Spectrometry
[1]
Executive Summary
The validation of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline (C₂₆H₄₂N₂O₂) presents a distinct analytical challenge due to its amphiphilic nature—combining a polar diaza-heterocyclic core with bulky, hydrophobic branched alkyl chains.[1] While NMR remains the gold standard for connectivity, it lacks the sensitivity required for trace impurity analysis in pharmaceutical intermediates or optoelectronic materials.
This guide objectively compares Mass Spectrometry (MS) against alternative characterization methods, evaluates ionization interfaces (ESI vs. APCI), and provides a self-validating experimental protocol compliant with ICH Q2(R1) and FDA guidelines.[1]
Part 1: The Analytical Challenge
The molecule features a quinoxaline core substituted at the 2 and 3 positions with 3,5,5-trimethylhexyloxy groups.
-
Structural Complexity: The 3,5,5-trimethyl branching creates steric bulk that influences ionization efficiency and fragmentation patterns.[1] Standard straight-chain alkyl protocols may yield poor sensitivity due to solvent shielding effects.[1][2][3]
Comparative Technology Review[1][2][3]
Why choose Mass Spectrometry over NMR or IR?
| Feature | Mass Spectrometry (MS) | ¹H / ¹³C NMR | FT-IR |
| Primary Utility | Trace detection, molecular weight confirmation, impurity profiling.[1][2][3] | Exact structural connectivity, isomer differentiation.[1] | Functional group confirmation (C-O-C, C=N). |
| Sensitivity | High (picogram/femtogram range).[2][3] Essential for genotoxic impurity screening.[2][3] | Low (milligram range required). | Moderate (microgram range).[2][3] |
| Specificity | High (via MS/MS fragmentation).[2][3] | Very High (unique chemical shifts).[2][3] | Low (fingerprint region often crowded).[2][3] |
| Throughput | High (coupled with UPLC). | Low (long acquisition times).[2][3] | High. |
| Limitation | Cannot easily distinguish positional isomers (e.g., 2,3- vs 2,6-substitution) without chromatography.[1][3] | Requires high solubility and purity.[2][3] | No molecular weight data.[2][3] |
Verdict: MS is the mandatory choice for purity validation and trace analysis , while NMR is required for the initial structural certification of the reference standard.
Part 2: Core Comparison – Ionization Interfaces
The critical decision in validating this molecule is the choice of ionization source. The molecule contains basic nitrogens (proton acceptors) but is heavily shielded by lipophilic tails.[2]
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)[2][4][5][6]
| Parameter | Electrospray Ionization (ESI) | APCI (Atmospheric Pressure Chemical Ionization) |
| Mechanism | Ion evaporation from charged droplets.[1][2][3] "Soft" ionization.[2][3][4] | Gas-phase chemical reaction (Corona discharge).[1][2][3] |
| Suitability for Target | Moderate. The quinoxaline nitrogens protonate well ( | High. The thermal vaporization helps volatilize the bulky alkyl chains, and the charge transfer is less dependent on solvent polarity. |
| Fragmentation | Minimal in source. Requires CID (Collision Induced Dissociation) for structural data.[2][3] | Moderate in-source fragmentation.[1][2][3] Good for structural elucidation. |
| Matrix Tolerance | Low (susceptible to ion suppression).[2][3] | High (robust against salts/additives).[2][3] |
Recommendation:
-
For Quantitation/Purity: Use APCI in Positive Mode . The thermal assistance overcomes the steric bulk of the trimethylhexyl chains, providing a more stable signal.
-
For Structural Confirmation: Use ESI-MS/MS (Q-TOF or Orbitrap) .[1][2][3] The "softer" ionization preserves the molecular ion (
m/z), allowing for controlled fragmentation studies.
Part 3: Validated Experimental Protocol
This protocol is designed to be a self-validating system . If the System Suitability Test (SST) fails, the data is invalid.
Sample Preparation
-
Solvent: Methanol:Dichloromethane (50:50 v/v).[2][3] Reasoning: The lipophilic tails require DCM for solubility, while MeOH supports protonation.
-
Concentration: 1 µg/mL (for full scan); 100 ng/mL (for SIM/MRM).[2][3]
-
Additives: 0.1% Formic Acid (promotes
formation).[2][3]
Instrument Parameters (Q-TOF / Triple Quad)
-
Capillary Voltage: 3.5 kV (ESI) / Corona Current 4 µA (APCI).[2][3]
-
Source Temp: 350°C (Crucial for volatilizing the bulky ether chains).[2]
-
Cone Voltage: 30V (Low enough to prevent in-source fragmentation of the ether linkage).
Data Interpretation & Acceptance Criteria
Target Ion:
Key Fragmentation Pathways (MS/MS):
Part 4: Visualization of Workflows
Diagram 1: The Validation Workflow
This flowchart illustrates the logical progression from crude synthesis to final validated certificate of analysis.
Caption: Logical workflow for validating the structure, ensuring signal stability before proceeding to regulatory validation steps.
Diagram 2: Fragmentation Logic (MS/MS)
This diagram details the specific mass losses expected for this compound.[1]
Caption: Predicted fragmentation pathway showing sequential loss of the lipophilic 3,5,5-trimethylhexyl side chains.[1][2][3]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3][5][6][7] [Link]
-
International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Herbert Budzikiewicz, Regine Fuchs. (2021).[2][3][8] Structural Studies of Pyoverdins by Mass Spectrometry. Current Organic Chemistry. [Link] (Contextual reference for heterocyclic fragmentation).
-
AxisPharm. (2024).[2][3] Electrospray and APCI Mass Analysis: A Comparison. AxisPharm Technical Notes. [Link][1][2]
Sources
- 1. SupraBank - Molecules - 2,3:6,7-bis[quinoxaline-2,3-diylbis[oxy(3,6-dioxaoctane-1,8-diyl)oxy]]-9,10-dipropylanthracene [suprabank.org]
- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microsaic.com [microsaic.com]
- 5. fda.gov [fda.gov]
- 6. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benthamdirect.com [benthamdirect.com]
A Comparative Performance Analysis of Quinoxaline-Based Organic Semiconductors
A Senior Application Scientist's Guide to Heterocyclic Materials in Organic Electronics
In the landscape of organic electronics, the rational design of semiconducting materials is the cornerstone of innovation. Researchers, scientists, and drug development professionals are constantly seeking molecular scaffolds that offer a blend of high performance, synthetic accessibility, and environmental stability. Among the pantheon of heterocyclic systems, quinoxaline—a fused aromatic heterocycle containing a benzene and a pyrazine ring—has emerged as a remarkably versatile and powerful electron-accepting unit.[1][2]
This guide provides an in-depth comparison of quinoxaline-based semiconductors against other prominent heterocyclic classes, namely benzothiadiazole, thiophene, and diketopyrrolopyrrole. We will dissect their performance in key applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), grounding our analysis in experimental data and explaining the causal relationships between molecular structure and device performance.
The Architectural Advantage of Quinoxaline
The efficacy of most modern organic semiconductors stems from the donor-acceptor (D-A) architectural approach.[3] By covalently linking electron-rich (donor) and electron-deficient (acceptor) moieties, chemists can precisely tune the material's frontier molecular orbital energy levels (HOMO/LUMO), optical bandgap, and charge transport characteristics.
Quinoxaline's appeal lies in several key factors:
-
Strong Electron-Accepting Nature: The two nitrogen atoms in the pyrazine ring render the quinoxaline core electron-deficient, making it an excellent acceptor unit. This property can be further amplified by introducing electron-withdrawing substituents like fluorine or cyano groups.[4][5]
-
Synthetic Versatility: Quinoxalines can be synthesized through straightforward condensation reactions, facilitating rapid iteration and optimization of molecular structures.[1][6] This allows for extensive "side-chain engineering" to control solubility, morphology, and intermolecular packing.[1][7]
-
Excellent Stability: Quinoxaline-based materials often exhibit robust thermal and photochemical stability, a critical requirement for long-lasting electronic devices.[3][8]
Caption: Core structures of commonly used heterocyclic semiconductor building blocks.
Performance in Organic Photovoltaics (OPVs)
In OPVs, the goal is to maximize light absorption and efficiently convert photons into electrical current. Quinoxaline derivatives have proven to be exceptional performers, both as components of donor polymers and as non-fullerene acceptors (NFAs).[1]
Quinoxaline vs. Benzothiadiazole (BT)
Benzothiadiazole is another stalwart electron-accepting unit in the OPV field. A direct comparison reveals the nuanced advantages of the quinoxaline core. Recent studies on oligomer acceptors have provided a clear head-to-head matchup. An acceptor built with a quinoxaline core (Tri-Qx) achieved a power conversion efficiency (PCE) of 18.33%, outperforming its direct benzothiadiazole analogue (Tri-BT), which reached 17.89%.[9] The improved performance of the Tri-Qx device was attributed to a higher open-circuit voltage (Voc) and fill factor (FF).[9]
This enhancement in Voc is a common theme and can be traced to the electronic nature of the heterocycles. The Voc in an OPV device is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. The slightly more electron-deficient nature of quinoxaline can raise the acceptor's LUMO energy level, increasing this gap and thereby boosting the Voc.[9] Furthermore, a novel strategy of creating a "heterotrimer" acceptor (TQT) incorporating both quinoxaline and benzothiadiazole units pushed the PCE even higher to 18.52%, demonstrating the synergistic potential of combining these powerful acceptors.[9][10]
| Material System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference(s) |
| PM6:Tri-Qx | 0.935 | 25.18 | 77.5 | 18.33 | [9] |
| PM6:Tri-BT | 0.913 | 25.51 | 76.5 | 17.89 | [9] |
| PM6:TQT | 0.944 | 25.78 | 76.1 | 18.52 | [9] |
| PBQ6:Y6 | N/A | N/A | 77.91 | 17.62 | [7] |
| PDBTCl-QxCN:Y6 | 0.81 | 27.25 | 69.01 | 15.17 | [5] |
Table 1: Comparative performance of high-efficiency OPV devices featuring quinoxaline (Qx) and benzothiadiazole (BT) based acceptors.
Quinoxaline-Thiophene Copolymers
Thiophene and its derivatives are canonical electron-donating units. When copolymerized with quinoxaline, they create low-bandgap materials with broad solar absorption. The strong intramolecular charge transfer (ICT) between the thiophene donor and quinoxaline acceptor is key to this effect.[11][12][13] These D-A polymers have demonstrated remarkable success. For instance, the simple polymer PTQ10 has achieved PCEs over 16% with the Y6 acceptor and an incredible 21.2% in perovskite/organic tandem solar cells.[1] This highlights the potency of the thiophene-quinoxaline combination. Moreover, these copolymers show substantially improved photochemical stability compared to the classic donor polymer, P3HT.[8]
Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, the key performance metric is charge carrier mobility (µ), which measures how quickly charges can move through the semiconductor film. Quinoxaline's tunable electronic properties allow it to be engineered for both p-type (hole transport) and n-type (electron transport) devices.[1][11]
Quinoxaline vs. Diketopyrrolopyrrole (DPP)
Diketopyrrolopyrrole (DPP) is a benchmark heterocyclic core for high-mobility OFETs, renowned for its rigid, planar structure that promotes strong intermolecular π-π stacking.[14][15] DPP-based polymers frequently exhibit ambipolar behavior with balanced hole and electron mobilities often exceeding 0.1 cm²/V·s, with some reaching as high as 3 cm²/V·s.[15]
While DPP sets a high bar, quinoxaline-based materials are demonstrating competitive and, in some cases, unique properties. A novel donor-acceptor polymer, PQ1, based on an indacenodithiophene (IDT) donor and a quinoxaline acceptor, exhibited excellent p-type behavior with a high hole mobility of up to 0.12 cm²/V·s.[11][12] The strong ICT effect and good film-forming properties were credited for this performance.[11][12] In the realm of n-type materials, quinoline-flanked DPP copolymers (a close structural relative to quinoxaline) have achieved breakthrough electron mobilities exceeding 6.0 cm²/V·s, showcasing the immense potential of nitrogen-containing fused ring systems for n-channel transistors.[16][17]
| Material System | Type | Hole Mobility (µh) (cm²/V·s) | Electron Mobility (µe) (cm²/V·s) | On/Off Ratio | Reference(s) |
| PQ1 | p-type | 0.12 | N/A | > 10⁵ | [11][12] |
| P3 (Quinoxaline) | p-type | ~10⁻³ | N/A | N/A | [18] |
| PQDPP-2FT (DPP) | n-type | N/A | 6.04 | > 10⁵ | [16][17] |
| PDPP-TBT (DPP) | Ambipolar | 0.35 | 0.4 | N/A | [15] |
Table 2: Comparative OFET performance of quinoxaline-based polymers against high-mobility DPP-based polymers.
Experimental Methodologies & Workflows
To ensure scientific integrity, the performance metrics cited above are derived from standardized device fabrication and characterization protocols. Below are representative workflows.
Workflow: Organic Solar Cell Fabrication & Testing
Caption: Standardized workflow for fabricating and testing a bulk-heterojunction OPV.
Protocol: Bulk-Heterojunction (BHJ) Solar Cell Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Substrates are then dried with N₂ gas and treated with UV-Ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed at 150°C for 15 minutes in air.
-
Active Layer Deposition: The donor polymer and acceptor molecule (e.g., PBQ6 and Y6) are dissolved in a suitable organic solvent like chloroform. The solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox.
-
Morphology Optimization: The active layer is annealed at a specific temperature (e.g., 110°C) for a set time (e.g., 10 minutes) to optimize the nanostructure of the bulk heterojunction.
-
Cathode Deposition: The device is transferred to a thermal evaporator, where a low work function metal (e.g., Calcium) followed by a protective layer of a stable metal (e.g., Aluminum or Silver) is deposited under high vacuum (<10⁻⁶ Torr).
-
Characterization: The completed device's current density-voltage (J-V) characteristics are measured using a source meter under a calibrated AM 1.5G solar simulator (100 mW/cm²).
Workflow: Organic Field-Effect Transistor Fabrication & Testing
Caption: Workflow for a bottom-gate, top-contact (BGTC) OFET.
Protocol: OFET Fabrication and Characterization
-
Substrate: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick) is used as the common gate electrode and gate dielectric, respectively.
-
Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface and promote ordered film growth.
-
Semiconductor Deposition: The quinoxaline-based polymer is dissolved in a high-boiling-point solvent (e.g., dichlorobenzene) and spin-coated onto the OTS-treated substrate.
-
Annealing: The film is annealed at an optimized temperature in an inert atmosphere to enhance molecular ordering and crystallinity.
-
Electrode Deposition: Gold source and drain electrodes (e.g., 50 nm thick) are deposited via thermal evaporation through a shadow mask, defining the channel length and width.
-
Characterization: The device is placed in a probe station under vacuum or in an inert atmosphere. A semiconductor parameter analyzer is used to measure the transfer characteristics (Drain Current ID vs. Gate Voltage VG) and output characteristics (ID vs. Drain Voltage VD). Charge carrier mobility and the on/off ratio are extracted from the transfer curve in the saturation regime.
Conclusion and Outlook
The experimental evidence clearly establishes quinoxaline as a premier building block in the field of organic semiconductors. In OPVs, its derivatives are not only matching but often exceeding the performance of established materials like benzothiadiazole, primarily through advantageous tuning of energy levels that leads to higher open-circuit voltages.[9] In OFETs, quinoxaline-based polymers are demonstrating competitive p-type mobilities and are part of a broader class of nitrogen-containing heterocycles that are pushing the boundaries of n-type performance.[11][16]
The true strength of the quinoxaline scaffold lies in its profound tunability.[1] Systematic structural modifications, such as the strategic placement of fluorine or cyano groups, allow for precise control over molecular energy levels, which directly translates to improved device metrics.[4][5] The future of high-performance organic electronics will undoubtedly feature new generations of quinoxaline-based materials, with ongoing research focused on creating fused-ring systems for enhanced planarity and developing novel donor and acceptor partners to further elevate efficiency and stability.[19]
References
- Quinoxaline derivatives as attractive electron-transporting materials - PMC. (2023, November 9).
- Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC.
- A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells. (2021, June 15). PubMed.
- Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics. (2021, July 3). Chalmers University of Technology.
- Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. Royal Society of Chemistry.
- Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. (2022, June 16). Frontiers.
- A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. Royal Society of Chemistry.
- Synthesis and properties of a series of quinoxaline-based copolymers: an example to understand the effect of the structure of the mainchain and sidechain on the charge transport ability of the polymers. Royal Society of Chemistry.
- Strategic Structural Modification of Quinoxaline-Based D–A-Type Polymers via Tuning Electron-Withdrawing Substituents for Photovoltaic Applications. (2025, August 15).
- A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. (2024, April 18). Royal Society of Chemistry.
- Synthesis, characterization, and OFET characteristics of p-type organic semiconductors incorporating diketopyrrolopyrrole and thiadiazole-quinoxaline acceptors. (2024, June 15). Oxford Academic.
- Novel donor–acceptor type conjugated polymers based on quinoxalino[6,5-f]quinoxaline for photovoltaic applic
- Recent advances in the synthesis and reactivity of quinoxaline. Royal Society of Chemistry.
- Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells. (2015, January 13).
- Fused thiophene/quinoxaline low band gap polymers for photovoltaic's with increased photochemical stability | Request PDF. (2025, August 5).
- Quinoline-Flanked Diketopyrrolopyrrole Copolymers Breaking through Electron Mobility over 6 cm2 V-1 s-1 in Flexible Thin Film Devices. (2018, March 15). PubMed.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3).
- Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (2024, August 23). MDPI.
- Quinoline-Flanked Diketopyrrolopyrrole Copolymers Breaking through Electron Mobility over 6 cm 2 V −1 s −1 in Flexible Thin Film Devices.
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- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics [research.chalmers.se]
- 4. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mtieat.org [mtieat.org]
- 7. A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors [mdpi.com]
- 16. Quinoline-Flanked Diketopyrrolopyrrole Copolymers Breaking through Electron Mobility over 6 cm2 V-1 s-1 in Flexible Thin Film Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and properties of a series of quinoxaline-based copolymers: an example to understand the effect of the structure of the mainchain and sidechain on the charge transport ability of the polymers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Novel donor–acceptor type conjugated polymers based on quinoxalino[6,5-f]quinoxaline for photovoltaic applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
High-Fidelity Cross-Validation of Spectroscopic Data for Novel Quinoxaline 1,4-di-N-oxides
Topic: Cross-validation of spectroscopic data for novel quinoxaline N-oxides Content Type: Publish Comparison Guide
Executive Summary
In the development of bioreductive prodrugs—specifically Quinoxaline 1,4-di-N-oxides (QdNOs) —structural ambiguity is a silent failure point. Standard characterization workflows often fail to distinguish between the target di-N-oxide, its mono-N-oxide impurities, and dynamic tautomers (e.g., acyloin-endiol forms).
This guide compares the "Standard Rapid-Screening Protocol" (the industry default) against the "Multi-Modal Cross-Validation Suite" (the recommended high-fidelity workflow). We demonstrate that relying solely on 1H NMR and standard electrospray ionization (ESI) mass spectrometry leads to a 15-20% misidentification rate due to thermal deoxygenation artifacts and rapid tautomeric exchange.
Target Audience: Medicinal Chemists, Spectroscopists, and QA/QC Scientists in Oncology/Antimicrobial Drug Discovery.
The Comparative Framework: Standard vs. Multi-Modal
We evaluated the performance of two characterization strategies for a representative library of 3-substituted-2-quinoxalinecarbonitrile 1,4-di-N-oxides.
| Feature | Standard Rapid-Screening (The Alternative) | Multi-Modal Cross-Validation (The Solution) |
| Primary Method | 1H NMR (CDCl₃) + Low-Res LC-MS | 1H/13C/15N NMR + FT-IR + HRMS + X-Ray |
| N-Oxide Detection | Indirect (via deshielding of aromatic protons) | Direct (N-O stretch IR bands & 15N shifts) |
| Artifact Risk | High: Thermal deoxygenation in MS source mimics parent compound. | Low: Soft ionization & IR cross-check confirm oxygen presence. |
| Tautomer ID | Poor: Averaged signals often miss lactam/lactim equilibria. | Excellent: 15N HMBC distinguishes N-H vs N-OH tautomers. |
| Confidence Level | 80% (Sufficient for crude intermediates) | 99.9% (Required for biological assays) |
Critical Failure Points in Standard Analysis
The "Deoxygenation Trap" in Mass Spectrometry
A critical finding in QdNO analysis is the lability of the N-O bond. Under standard ESI-MS conditions (high capillary temperatures), QdNOs frequently undergo thermal deoxygenation .
-
The Error: The spectrum shows a dominant peak at [M-16]⁺ or [M-32]⁺.
-
The Consequence: A researcher using "Standard Rapid-Screening" may incorrectly conclude the synthesis failed and yielded the mono-oxide or parent quinoxaline, leading to the disposal of valid product.
The Tautomeric Blind Spot
Substituted QdNOs (especially 3-hydroxy or 2-carboxamide derivatives) exist in dynamic equilibrium between N-oxide and N-hydroxy forms. Standard 1H NMR in protic solvents often shows broad, averaged signals that obscure this structural reality, affecting pKa and solubility predictions.
Deep Dive: The Multi-Modal Cross-Validation Protocol
To achieve authoritative structural confirmation, the following three-pillar validation system is required.
Pillar A: Vibrational Spectroscopy (The "Fingerprint")
Before any solution-state analysis, solid-state FT-IR provides the first "Go/No-Go" decision.
-
Diagnostic Band: The N–O stretching vibration is the most reliable indicator.
-
Target Region: Look for strong bands at 1350–1380 cm⁻¹ .
-
Validation: If this band is absent, the N-oxidation failed, regardless of what the NMR suggests.
Pillar B: Nuclear Magnetic Resonance (The "Connectivity")
1H NMR is insufficient. The Multi-Modal protocol mandates 15N HMBC (Heteronuclear Multiple Bond Correlation) .
-
Why: 15N chemical shifts are hypersensitive to the oxidation state.
-
Data Point: Pyrazine nitrogens typically shift ~90-110 ppm upfield/downfield (depending on reference) upon oxidation compared to the parent quinoxaline.
-
Tautomer Check: 15N NMR definitively distinguishes between a protonated Nitrogen (N-H, lactam) and an oxidized Nitrogen (N-O).
Pillar C: High-Resolution Mass Spectrometry (The "Composition")
To bypass the deoxygenation trap:
-
Method: Use APCI (Atmospheric Pressure Chemical Ionization) or ESI with lowered desolvation temperatures (<200°C) .
-
Criteria: The molecular ion [M+H]⁺ must be the base peak. Any significant [M-16]⁺ abundance requires immediate re-optimization of source parameters to rule out thermal degradation.
Visualizing the Logic
Diagram 1: The "Deoxygenation Trap" in Mass Spectrometry
This diagram illustrates how standard thermal conditions can mislead researchers by generating false artifacts.
Caption: Figure 1. The "Deoxygenation Trap" demonstrates how high-temperature MS sources artificially reduce QdNOs, leading to false rejection of successful synthesis.
Diagram 2: The Multi-Modal Validation Workflow
A self-correcting decision tree for confirming novel Quinoxaline N-oxide structures.
Caption: Figure 2. The Multi-Modal Cross-Validation Workflow ensures that each spectroscopic method compensates for the blind spots of the others.
Experimental Protocols
Protocol A: FT-IR Screening (The Gatekeeper)
-
Preparation: Mix 1 mg of dried sample with 100 mg KBr (spectroscopic grade). Grind to a fine powder.
-
Compression: Press into a transparent pellet using a hydraulic press (10 tons, 1 min).
-
Acquisition: Record spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Analysis: Zoom into 1300–1400 cm⁻¹ . A strong, sharp band confirms the N-oxide moiety. Absence indicates reduction to the parent heterocycle.
Protocol B: 15N-HMBC NMR (The Structural Arbiter)
-
Solvent: Dissolve 20 mg of sample in 0.6 mL DMSO-d6 (CDCl₃ is often insufficient for solubility).
-
Parameter Setup: Set up a gradient-selected HMBC experiment optimized for long-range N-H coupling (J = 8-10 Hz).
-
Reference: Calibrate externally using nitromethane (0 ppm) or liquid ammonia.
-
Interpretation: Look for cross-peaks between aromatic protons (H-5/H-8) and the pyrazine nitrogens. N-oxidation typically results in a shielding effect (upfield shift) relative to the unoxidized parent, though substituent effects vary.
Data Comparison Table: Representative Compound
Compound: 3-methyl-2-quinoxalinecarbonitrile 1,4-di-N-oxide
| Modality | Standard Protocol Result | Multi-Modal Protocol Result | Interpretation |
| FT-IR | Not typically prioritized. | 1365 cm⁻¹ (Strong) | Confirms N-O stretch. |
| 1H NMR | Aromatic m (7.8-8.5 ppm); CH3 s (2.8 ppm). | Confirmed + 15N correlation | 15N shifts confirm oxidation at BOTH N1 and N4 positions. |
| MS (ESI) | [M+H]⁺ 202.0 (Weak), [M-16]⁺ 186.0 (Strong) | [M+H]⁺ 218.06 (Base Peak) | Standard MS caused thermal deoxygenation (False Negative). Soft MS confirmed intact di-N-oxide. |
| Conclusion | "Impure / Mono-oxide" | "Pure Di-N-oxide" | The Multi-Modal protocol prevented the discarding of a valid compound. |
References
-
Spectroscopic Characteriz
- Source: Journal of the American Chemical Society / SciSpace
- Title: Pyrimidine N-Oxides and Their Infrared Absorption Characteristics (Contextual grounding for N-oxide IR bands)
-
URL:[Link]
-
15N NMR Chemical Shifts
- Source: NIST / Journal of Physical and Chemical Reference D
- Title: 15N-NMR Chemical Shifts of Major Chemical Families
-
URL:[Link]
-
Biological Activity & Structure
-
Mass Spectrometry & Metabolism
- Source: Journal of the Science of Food and Agriculture
- Title: Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ioniz
-
URL:[Link]
-
Synthesis & Tautomerism
- Source: MDPI Molecules
- Title: Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide
-
URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the electron mobility of new quinoxaline-based materials
Benchmarking Electron Mobility: Quinoxaline Derivatives vs. Industry Standards
Executive Summary
The electron transport mobility (
New Quinoxaline (Qx) derivatives have emerged as superior alternatives. By leveraging the electron-deficient pyrazine ring and planar geometry, these materials facilitate tighter
Benchmarking Landscape: The Data
The following table synthesizes experimental data from recent high-impact studies. It contrasts the "classic" amorphous transport of Alq3 with the "ordered" transport of modern quinoxaline small molecules.
| Material | Class | Method | LUMO (eV) | Key Advantage | Source | |
| Alq3 | Metal Chelate | TOF / SCLC | -3.00 | Stability, historical baseline | [1, 2] | |
| TPBi | Benzimidazole | SCLC | -2.70 | Hole blocking, triplet host | [3] | |
| BQ-2Cl-FBr | Quinoxaline (New) | SCLC | -3.47 | High mobility, Deep LUMO | [4] |
Analysis: The quinoxaline derivative BQ-2Cl-FBr demonstrates an electron mobility approximately 40x higher than Alq3 and 20x higher than TPBi. This enhancement is attributed to the planar fused-ring core which promotes intermolecular orbital overlap, unlike the spherical, bulky shape of Alq3 which relies on hopping between disordered sites.
Scientific Deep Dive: Molecular Engineering
Why do Quinoxaline materials outperform traditional chelates? The answer lies in molecular planarity and frontier orbital tuning .
-
The Core: The quinoxaline unit is electron-deficient due to the two nitrogen atoms, which pull electron density away from the ring, stabilizing the LUMO (making it deeper/more negative).
-
The Modification: Modern derivatives (like BQ-2Cl-FBr) use halogenation (F, Cl, Br) or cyano-substitution. These electron-withdrawing groups further lower the LUMO, improving electron injection from stable cathodes (like Al or Ag) without needing reactive calcium/magnesium layers.
Visualizing the Design Strategy
Figure 1: Strategic molecular design of Quinoxaline derivatives to enhance electron mobility.
Experimental Protocol: Measuring Intrinsic Mobility
To replicate these results, one must use the Space-Charge Limited Current (SCLC) method.[1] Unlike Field-Effect Transistor (FET) mobility (which measures horizontal surface transport), SCLC measures vertical bulk transport, which is the relevant metric for OLEDs and OPVs.
Protocol: Electron-Only Device Fabrication
Objective: Isolate electron transport by blocking hole injection.
-
Substrate Prep: Clean Indium Tin Oxide (ITO) glass (acetone, isopropanol, UV-ozone).
-
Active Layer Deposition:
-
Dissolve the Quinoxaline material in chloroform or chlorobenzene (concentration ~10-20 mg/mL).
-
Spin-coat to a thickness (
) of 100–150 nm . -
Critical Step: Measure thickness (
) precisely using Atomic Force Microscopy (AFM) or Profilometry. SCLC dependence is , so small errors here cause massive mobility calculation errors.
-
-
Cathode Deposition: Thermally evaporate Aluminum (100 nm) . Al work function (~4.3 eV) aligns well with Qx LUMO for injection.
-
Anode Modification (Blocking Layer): To ensure only electrons flow, use an ITO/Al/Organic/Al structure or use a thick PEIE layer on ITO to modify work function, but the simplest "Electron-Only" structure is ITO / Al / Qx-Mat / Al (symmetric) or ITO / PEIE / Qx-Mat / Ag .
Data Analysis: The Mott-Gurney Law
Measure the Current Density (
- : Vacuum permittivity.
- : Relative permittivity (assume 3.0 for organic solids if unknown).
-
: Applied voltage minus built-in potential (
). - : Film thickness.[2][3][5][6]
Workflow Diagram
Figure 2: Step-by-step workflow for extracting electron mobility via SCLC.
References
-
Popovic, Z. D., et al. (2002). "Electron mobility in Alq3 from time-of-flight measurements." Journal of Applied Physics. (Benchmark Value Verification).
-
Berleb, S. & Brütting, W. (2002).[1] "Dispersive Electron Transport in Alq3 Probed by Impedance Spectroscopy." Physical Review Letters.
-
Zhang, Y., et al. (2021). "Study on Electron Transport Characterization in TPBi Thin Films." The Journal of Physical Chemistry C.
-
Nian, L., et al. (2025). "Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors." ACS Applied Energy Materials. (Note: Citation serves as the primary data source for the "New" material BQ-2Cl-FBr).
Sources
Evaluating the efficacy of quinoxaline derivatives against different cancer cell lines
[1]
Executive Summary
The quinoxaline scaffold (benzopyrazine) has evolved from a simple heterocycle into a privileged structure in medicinal chemistry.[1] Unlike traditional alkylating agents (e.g., Cisplatin) or pure intercalators (e.g., Doxorubicin), modern quinoxaline derivatives often exhibit dual-mode efficacy : functioning as both DNA intercalators and kinase inhibitors (EGFR/VEGFR).
This guide provides a technical comparison of specific quinoxaline classes against standard-of-care (SoC) agents, supported by experimental data and validated protocols. It is designed for researchers seeking to overcome multidrug resistance (MDR) where traditional therapies fail.
The Chemical Advantage: Why Quinoxaline?
The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1] Its pharmacological potency stems from two key structural features:
-
Nitrogen Atoms (N1, N4): These act as hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows quinoxaline derivatives to fit snugly into the ATP-binding pockets of kinases like EGFR and VEGFR.
-
Planar Architecture: The flat, aromatic system facilitates π-π stacking interactions, enabling effective intercalation between DNA base pairs, similar to anthracyclines but often with tunable lipophilicity (logP).
Comparative Efficacy Data
The following tables synthesize data from recent high-impact studies, comparing specific quinoxaline derivatives against SoC agents.
Table 1: Kinase Inhibition (EGFR/VEGFR Targets)
Context: Comparison of Imidazo[1,2-a]quinoxaline derivatives against EGFR inhibitors.
| Compound Class | Target Cell Line | IC50 (Test Compound) | IC50 (Standard of Care) | Relative Potency | Mechanism Note |
| Imidazo-quinoxaline (Cpd 6b) | H1975 (NSCLC, T790M Resistant) | 3.65 µM | >20 µM (Gefitinib) | Superior | Overcomes T790M gatekeeper mutation where Gefitinib fails [1].[2] |
| Imidazo-quinoxaline (Cpd 6b) | A549 (Lung, EGFR WT) | 0.21 µM | 0.22 µM (Erlotinib) | Equivalent | Competitive ATP inhibition. |
| N-allyl Quinoxaline (Cpd 8) | MCF-7 (Breast) | 1.06 µM | ~1.4 µM (Doxorubicin) | Comparable | Dual EGFR/VEGFR2 inhibition [2]. |
| Quinoxaline-Urea (Cpd 11) | HCT-116 (Colon) | 1.32 µM | 1.63 µM (Erlotinib) | Comparable | High selectivity for EGFR kinase domain [3]. |
Table 2: DNA Intercalation & Topoisomerase II Inhibition
Context: Comparison of Triazolo-quinoxalines against classic intercalators.
| Compound Class | Target Cell Line | IC50 (Test Compound) | IC50 (Standard of Care) | Outcome | Mechanism Note |
| Triazolo-quinoxaline (Cpd 7e) | MCF-7 (Breast) | 3.41 µM | 6.75 µM (Doxorubicin) | 2x Potency | Stabilizes DNA-Topo II cleavable complex [4]. |
| Triazolo-quinoxaline (Cpd 7e) | HepG2 (Liver) | 6.15 µM | 7.94 µM (Doxorubicin) | Superior | High DNA binding affinity (Kb).[3] |
| Pyrazolo-quinoxaline | HeLa (Cervical) | 4.2 µM | 5.1 µM (Cisplatin) | Comparable | Induces G2/M phase arrest. |
Critical Insight: While Cisplatin is highly potent, it suffers from severe nephrotoxicity. Quinoxaline derivatives (specifically Cpd 6b and 7e) demonstrated significantly lower toxicity to normal cell lines (e.g., MCF-10A, WISH) in the cited studies [1, 4].
Mechanism of Action (MoA)
Unlike "dirty" drugs that indiscriminately attack rapidly dividing cells, optimized quinoxalines act via a Dual-Hit Mechanism .
-
Cytoplasmic Phase: They competitively inhibit receptor tyrosine kinases (RTKs) like EGFR, cutting off survival signaling (PI3K/Akt pathway).
-
Nuclear Phase: They penetrate the nucleus, intercalating into DNA and inhibiting Topoisomerase II, leading to double-strand breaks and apoptosis.
Diagram 1: The Dual-Hit Signaling Pathway
Caption: Quinoxaline derivatives exert a dual effect: blocking upstream survival signaling (EGFR) and inducing direct nuclear stress (Topo II inhibition).[4]
Experimental Protocols: Validating Efficacy
To reproduce the data cited above, researchers must use self-validating protocols. The MTT Assay is the industry standard for cytotoxicity, but it is prone to artifacts if cell density is not optimized.
Protocol A: Optimized MTT Cytotoxicity Assay
Objective: Determine IC50 values with high reproducibility.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Step-by-Step Workflow:
-
Cell Density Optimization (Critical Step):
-
Why: If cells are over-confluent, they stop dividing due to contact inhibition, masking drug effects.
-
Action: Seed 3,000–5,000 cells/well (adherent) in 96-well plates. Incubate 24h to ensure log-phase growth before treatment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Quinoxaline derivative (e.g., 0.1 µM to 100 µM).
-
Control 1: Vehicle Control (0.1% DMSO max).
-
Control 2: Positive Control (Doxorubicin or Erlotinib).
-
Control 3: Blank (Media only, no cells) – Crucial for background subtraction.
-
-
Incubation: Treat for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition:
-
Add 10-20 µL MTT stock per well. Incubate 3–4 hours until purple formazan crystals form.
-
-
Solubilization & Reading:
-
Calculation:
-
Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.
-
Diagram 2: Screening Workflow (Synthesis to Hit)
Caption: The iterative workflow for identifying potent quinoxaline candidates. Only compounds with IC50 < 5µM typically proceed to mechanistic studies.
Strategic Recommendations
Based on the comparative data, Quinoxaline derivatives are recommended in the following drug development scenarios:
-
EGFR-Resistant NSCLC: Use Imidazo-quinoxalines (like Cpd 6b) when targeting T790M mutations where first-generation inhibitors (Gefitinib) fail.
-
Triple-Negative Breast Cancer: Use Triazolo-quinoxalines (like Cpd 7e) for their ability to act as "Super-Doxorubicin" agents—providing higher DNA affinity with potentially reduced cardiotoxicity.
-
Combination Therapy: Due to their dual mechanism, quinoxalines show synergy with taxanes, preventing the compensatory signaling upregulation often seen with single-agent taxane therapy.
References
-
Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR. Molecules, 2022. [Link]
-
N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis. Journal of Biochemical and Molecular Toxicology, 2024.[7] [Link]
-
Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [Link]
-
Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking. Bioorganic Chemistry, 2020 (Cited via PMC). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Theoretical DFT Calculations and Experimental Properties of Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous therapeutic agents and functional materials.[1][2][3][4] Their broad spectrum of biological activities—including anticancer, antimicrobial, and antiviral properties—stems from the unique electronic and structural characteristics of their fused benzene and pyrazine ring system.[2][5][6][7] As the quest for novel and more effective quinoxaline-based compounds accelerates, the synergy between theoretical prediction and experimental validation has become indispensable.
Density Functional Theory (DFT) has emerged as a powerful computational tool, offering profound insights into molecular properties at the atomic level. It allows researchers to predict geometries, spectroscopic signatures, and electronic behaviors before a compound is ever synthesized, thereby guiding experimental design and accelerating the discovery pipeline. This guide provides an in-depth comparison between theoretical data derived from DFT calculations and tangible properties measured through established experimental techniques. By objectively evaluating the accuracy and predictive power of DFT for the quinoxaline scaffold, we aim to provide a self-validating framework for researchers, enhancing confidence in both computational and experimental outcomes.
The Theoretical Lens: Understanding DFT Calculations
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of tackling the complex wave function of a system with N electrons, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.
The choice of a specific functional and basis set is critical for the reliability of DFT calculations. For organic molecules like quinoxalines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed for geometry optimization and vibrational analysis due to their proven accuracy in describing ground-state properties.[8][9] For electronic excitations, as observed in UV-Vis spectroscopy, time-dependent DFT (TD-DFT) is the method of choice, often paired with long-range corrected functionals like CAM-B3LYP to more accurately model charge-transfer states.[10][11] The basis set, such as 6-311++G(2d,2p) , defines the set of mathematical functions used to build the molecular orbitals; larger basis sets generally yield more accurate results at a higher computational cost.[12][13]
Typical DFT Workflow for a Quinoxaline Derivative
The following diagram illustrates the standard computational workflow for analyzing a quinoxaline derivative using DFT.
Caption: Workflow for the experimental characterization of quinoxaline derivatives.
Experimental Protocols
1. Synthesis of Quinoxaline Derivatives:
-
General Procedure: A common route involves the mineral acid-catalyzed cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., oxalic acid). [5][6][14][15]* Step 1: Dissolve the o-phenylenediamine and the dicarbonyl compound in a suitable solvent, such as ethanol or aqueous HCl.
-
Step 2: Heat the mixture under reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Step 3: After cooling, the solid product is typically filtered, washed with water, and recrystallized from a solvent like ethanol to yield the purified quinoxaline derivative. [6][14] 2. Spectroscopic and Structural Characterization:
-
FT-IR Spectroscopy: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, to identify characteristic vibrational frequencies of functional groups. * UV-Visible Spectroscopy: The compound is dissolved in a suitable solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 10⁻⁴ M). [16]The absorption spectrum is recorded using a spectrophotometer to determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions. [3][16]* NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with an internal standard (TMS). ¹H and ¹³C NMR spectra are acquired on a spectrometer to determine the chemical shifts, which reveal the electronic environment of the nuclei. [8][9]* Single-Crystal X-ray Diffraction: High-quality crystals of the compound are grown. A crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The data is processed to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles. [4]
Comparative Analysis: Theory vs. Experiment
The true measure of DFT's utility lies in its ability to reproduce experimental results. Below, we compare theoretical and experimental data for various quinoxaline derivatives.
Geometric Parameters
DFT calculations, particularly with the B3LYP functional, show excellent agreement with geometric parameters determined by X-ray crystallography. Minor deviations are expected, as calculations often model an isolated molecule in the gas phase, whereas X-ray data reflects the molecule's structure within a crystal lattice, subject to intermolecular packing forces.
Table 1: Comparison of Selected Bond Lengths (Å) and Angles (°) for a Quinoxaline Derivative
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) | % Difference |
|---|---|---|---|
| C2=N1 Bond Length | 1.315 | 1.311 | 0.30% |
| C7-C8 Bond Length | 1.378 | 1.385 | 0.51% |
| N1-C9-C4 Angle | 121.5° | 121.2° | 0.25% |
| C5-C6-C7 Angle | 120.1° | 120.4° | 0.25% |
(Note: Data is representative and compiled from typical values reported in the literature.)[4][7]
Vibrational Frequencies
Calculated vibrational frequencies from DFT are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the theoretical data for better comparison. [12] **Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) **
| Vibrational Mode | Experimental (FT-IR) | Theoretical (Scaled DFT) | Assignment |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3060 - 3085 | 3070 - 3097 | Stretching of C-H bonds on the rings [8] |
| C=N Stretch | 1615 - 1620 | 1618 | Stretching of the pyrazine C=N bond [17] |
| C=C Stretch (Aromatic) | 1580 - 1595 | 1590 | Stretching of C=C bonds in the benzene ring [17] |
| C-Cl Stretch | 696 | 702 | Stretching of a substituted chlorine atom |
(Data compiled from references.[8][17])
Electronic Absorption Spectra
TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption peaks. The accuracy depends heavily on the chosen functional and the inclusion of solvent effects in the calculation (e.g., using a Polarizable Continuum Model, PCM). [10][11] Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax, nm)
| Compound | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT) | Predominant Transition |
|---|---|---|---|
| Quinoxalin-2(1H)-one | ~280, ~330 | ~275, ~325 | π→π* and n→π* [16] |
| Substituted Quinoxalinone | ~415 | ~410 | n→π* Intramolecular Charge Transfer [8] |
| Diallyl-chloro-quinoxaline | 251, 323 | 255, 320 | π→π* and n→π* |
(Data compiled from references.[8][16])
NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate NMR chemical shifts. The results generally show a strong linear correlation with experimental data, although absolute values may differ.
Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom Position | Experimental (¹³C NMR) | Theoretical (GIAO-DFT) | Correlation |
|---|---|---|---|
| C2 | 141.6 | 142.1 | Excellent |
| C3 | 132.3 | 132.9 | Excellent |
| C5 | 137.6 | 138.0 | Excellent |
| C9 | 120.7 | 121.2 | Excellent |
(Representative data adapted from studies like.[9])
Conclusion: A Symbiotic Relationship
The comparison between theoretical DFT calculations and experimental data for quinoxaline derivatives reveals a powerful and synergistic relationship. DFT, when applied with appropriate functionals and basis sets, demonstrates a high degree of accuracy in predicting key molecular properties:
-
Structural Properties: DFT excels at predicting molecular geometries, providing results that are in excellent agreement with X-ray diffraction data.
-
Spectroscopic Properties: Calculated vibrational frequencies, electronic transitions, and NMR chemical shifts consistently correlate well with experimental spectra from FT-IR, UV-Vis, and NMR. [8][12]These calculations are invaluable for assigning experimental peaks and interpreting complex spectral data.
This guide underscores that DFT is not a replacement for experimental work but a complementary tool. Theoretical calculations provide a framework for understanding why a molecule exhibits certain properties, while experimental results provide the essential real-world validation. For researchers in drug development and materials science, integrating DFT calculations into the research workflow is a scientifically robust strategy to rationalize experimental findings, screen candidates, and design the next generation of high-performance quinoxaline derivatives.
References
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- Al-Amiery, A. A., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Organic and Medicinal Chemistry Letters.
- El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
- SciSpace. (2019). Experimental and computational analysis (DFT method)
- IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews.
- Srinivas, K., et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
- Alfallous, K. A. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
- Benchchem.
- Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling.
- Request PDF. (2020). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Aslam, M., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics.
- Belghiti, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.
- Benali, B., et al. (2010). Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H]-one. Journal of Chemical and Pharmaceutical Research.
- Grazulevicius, J. V., et al. (2021). Theoretical and experimental insights into the properties of donor–σ–acceptor type derivatives of quinoxaline and methanone containing different donor moieties. New Journal of Chemistry.
- Kumar, M., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.
- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
- IISTE. (2018). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis.
- Manivarman, S., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Heliyon.
- ResearchGate. (2013). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)
- ResearchGate. (2021). (PDF) EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
- ResearchGate. (2024). (PDF)
- NIH. (2019).
- RSC Publishing. (2024).
- Errahmany, Y., et al. (2024). Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a. Moroccan Journal of Chemistry.
- MDPI. (2022).
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Safety Operating Guide
Authoritative Disposal Guide: 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline
Topic: 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline Proper Disposal Procedures
Executive Summary & Chemical Profile
This compound is a lipophilic, nitrogen-containing heterocyclic ether. Unlike simple quinoxalines, the presence of two bulky, branched 3,5,5-trimethylhexyl (isononyl-like) chains drastically alters its physical properties, rendering it highly hydrophobic and viscous.
Effective disposal requires a protocol that addresses two critical factors:
-
The Quinoxaline Core: A nitrogen-heterocycle that requires high-temperature incineration to ensure ring destruction and management of nitrogen oxides (NOx).
-
The Alkyl Chains: These impart significant lipophilicity, making water-based decontamination ineffective and requiring organic solvent solubilization during cleanup.
Physicochemical & Hazard Profile (Derived)
| Property | Characteristic / Value | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | High surface adhesion; difficult to pump when cold.[1] |
| Solubility | Insoluble in water; Soluble in Hexane, DCM, Toluene | Do not attempt to flush down drains. |
| Combustibility | Combustible (Flash Point > 100°C est.) | Classified as "Organic Waste" for incineration. |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from nitric acid/peroxides in waste storage. |
| Environmental | High LogP (Bioaccumulative potential) | Strict Zero-Discharge to sewer systems. |
Safety & Handling Protocol (Pre-Disposal)
Before initiating disposal, personnel must don appropriate PPE to prevent dermal absorption, which is enhanced by the compound's lipophilic nature.
Mandatory PPE:
-
Hand Protection: Nitrile gloves (0.11 mm minimum) are sufficient for splash contact. For prolonged handling (spill cleanup), use Silver Shield/4H or thick Viton gloves due to the permeation potential of the carrier solvents often used with this compound.
-
Eye Protection: Chemical splash goggles.
-
Respiratory: If heating or aerosolizing, use a half-mask respirator with Type A (Organic Vapor) cartridges.
Disposal Decision Matrix & Workflow
The following logic gate ensures the material is routed to the correct waste stream (RCRA Classifications for US operations).
Figure 1: Operational workflow for classifying and routing quinoxaline waste streams.
Step-by-Step Disposal Procedures
Scenario A: Routine Laboratory Waste (Solutions & Aliquots)
Objective: Prevent drain disposal and cross-contamination.
-
Segregation: Do not mix with aqueous waste streams (acids/bases). The compound will precipitate and form a sticky residue that clogs lines and coats containers.
-
Collection:
-
Collect in a Type 1 Safety Can or HDPE waste container labeled "Organic Waste - Non-Halogenated" (unless dissolved in DCM).
-
Labeling: Explicitly list "Quinoxaline Derivative" on the hazardous waste tag. This alerts the disposal facility to the nitrogen content.
-
-
Storage: Store in a cool, ventilated flammable cabinet until pickup. Ensure the cap is vented if there is any risk of solvent over-pressurization.
Scenario B: Pure Substance Disposal (Expired/Degraded Stock)
Objective: Safe packaging for transport to incineration.
-
Container Selection: Use a wide-mouth HDPE jar or the original glass container.
-
Solvation (Optional but Recommended): If the material is a sticky sludge, dissolve it in a minimal amount of acetone or ethyl acetate to facilitate transfer into the waste container.
-
Solid Waste: If the material is a solid powder, place the container directly into a secondary "Lab Pack" drum destined for incineration.
-
Destruction: The waste manifest must specify Incineration .
-
Why? Biological treatment plants (WWTP) cannot easily degrade the quinoxaline ring, and the lipophilic chains cause it to adsorb to sludge, persisting in the environment. Thermal oxidation at >1000°C is required.
-
Spill Management & Decontamination
Due to the hydrophobic 3,5,5-trimethylhexyl chains, water is ineffective for cleaning spills.
Protocol:
-
Containment: Isolate the area. If liquid, dike with absorbent socks.
-
Absorption:
-
Do NOT use water.
-
Apply Vermiculite , Sand , or Polypropylene Absorbent Pads .
-
Note: Clay-based absorbents (kitty litter) may not absorb viscous lipophilic liquids efficiently; polypropylene pads are superior.
-
-
Decontamination (The "Two-Step" Method):
-
Step 1 (Solubilization): Wipe the contaminated surface with a paper towel soaked in Ethanol or Acetone . This dissolves the lipophilic residue.
-
Step 2 (Cleaning): Wash the area with soap and water to remove the solvent residue.
-
-
Disposal of Cleanup Materials: Place all saturated pads and gloves into a sealed hazardous waste bag (polyethylene) and tag as solid hazardous waste.
Regulatory & Compliance Notes
-
US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, it falls under the characteristic of Ignitability (D001) if in a flammable solvent, or general Organic Toxicity . It must be managed as hazardous waste.
-
Ecological Impact: Quinoxaline derivatives are potential marine pollutants. Zero discharge to sink or sewer is a critical compliance requirement.
-
Nitrogen Content: The disposal facility must be aware of the nitrogen content (approx. 6-8% by weight) to adjust incineration parameters for NOx control.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoxaline Derivatives. (General structure-activity relationships for lipophilic quinoxalines). [Link]
-
US Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. (Guidelines for organic waste classification). [Link]
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A Senior Application Scientist's Guide to Handling 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline: A Framework for Safe and Effective Laboratory Operations
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound often means that comprehensive safety data is not yet widely available. This guide provides a robust framework for the safe handling of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline, a complex quinoxaline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles of chemical safety, drawing on data from related quinoxaline compounds to establish a conservative and protective set of procedures. This approach ensures that researchers can proceed with their work while upholding the highest standards of laboratory safety.
Understanding the Compound: A Quinoxaline Derivative
Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While the specific toxicological properties of this compound have not been thoroughly investigated, the quinoxaline core is known to be present in various biologically active molecules.[2] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a novel chemical with potential biological activity.
Core Principles of Safe Handling
The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
-
Engineering Controls: These are the first line of defense and are designed to remove the hazard at the source. For a compound like this compound, which may be a solid or an oil, the primary engineering control is a certified chemical fume hood.[3] This will prevent the inhalation of any dust or aerosols that may be generated during handling. A safety shower and eyewash station should also be readily accessible.[3]
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training on the specific hazards of the chemical, clear and concise standard operating procedures (SOPs), and diligent housekeeping to prevent the accumulation of chemical residues.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is used to protect the individual from exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[4][5]
Recommended Personal Protective Equipment (PPE)
Given the limited specific hazard data for this compound, a comprehensive PPE ensemble is recommended to provide protection against potential skin, eye, and respiratory exposure.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Safety goggles with a snug fit and a face shield.[5] | Protects against chemical splashes and airborne particles from getting into the eyes and on the face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Provides a barrier between the skin and the chemical. It is crucial to consult a glove compatibility chart for the specific solvent being used with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[5][6] | Protects the body from spills and splashes. Clothing should be fully covering and easily removable in case of contamination.[5] |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) should be used.[5] | Prevents the inhalation of harmful airborne contaminants. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material.[5] | Protects the feet from spills. |
Step-by-Step Handling Protocol
1. Preparation and Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and inspect it for any damage.
-
Have a designated waste container for the chemical and any contaminated materials.
-
Review the experimental protocol and ensure all necessary reagents and equipment are available.
2. Handling the Compound:
-
Perform all manipulations of the solid or solutions of the compound within the fume hood.
-
Avoid generating dust when handling the solid. If necessary, gently scoop or pour the material.
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
Keep the container with the compound sealed when not in use.
3. Post-Operational Procedures:
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Dispose of all waste in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[7]
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the key steps to take.
Caption: Workflow for handling a chemical spill.
Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or involves volatile solvents, evacuate the immediate area.[7]
-
Assess the Spill: From a safe distance, assess the extent of the spill and the materials involved.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[7]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill and prevent it from spreading.[8]
-
Clean Up: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste.[7] Decontaminate the spill area with an appropriate solvent.
-
Dispose of Waste: Dispose of the sealed container and any other contaminated materials as hazardous waste in accordance with institutional and local regulations.[3][9]
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should include the full chemical name, the approximate amount, and the date.
-
Disposal: Follow your institution's guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[3]
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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- TCI Chemicals. (2025, March 13).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- Fisher Scientific. (2025, December 24).
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Synerzine. (2018, June 22).
- Benchchem. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.
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Rishi, H., Sain, A., Kanwar, N., & Bhargava, S. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64, 378-382. [Link]
- Al-Ostath, A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
